Malt1-IN-9
Description
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Properties
Molecular Formula |
C16H12ClF3N6O |
|---|---|
Molecular Weight |
396.75 g/mol |
IUPAC Name |
1-(2-chloro-8-cyclopropylimidazo[1,2-b]pyridazin-7-yl)-3-[2-(trifluoromethyl)-4-pyridinyl]urea |
InChI |
InChI=1S/C16H12ClF3N6O/c17-12-7-26-14(25-12)13(8-1-2-8)10(6-22-26)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H2,(H2,21,23,24,27) |
InChI Key |
CSYCAQJLDKOYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN3C2=NC(=C3)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Malt1-IN-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of Malt1-IN-9, a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MALT1 inhibition.
Introduction to MALT1 and its Role in NF-κB Signaling
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a crucial mediator in the activation of immune cells. It plays a central role in the canonical NF-κB signaling pathway, which is essential for the activation, proliferation, and survival of lymphocytes.[1] MALT1 possesses a dual function: it acts as a scaffold protein, recruiting ubiquitin ligases that lead to the activation of the IκB kinase (IKK) complex, and it has proteolytic activity that amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB.[1] Dysregulation of MALT1 activity has been implicated in various lymphoid malignancies and autoimmune diseases, making it a compelling therapeutic target.[1]
This compound: A Potent MALT1 Protease Inhibitor
This compound is a potent, small-molecule inhibitor of the MALT1 protease.[1] It is identified as "Compound 5" in patent WO2021000855A1.[1] The following sections detail its mechanism of action, supported by available quantitative data and experimental protocols.
Chemical Structure
The chemical structure of this compound is detailed in the patent literature. For the precise chemical structure, please refer to Compound 5 in patent WO2021000855A1.
Quantitative Data
The inhibitory activity of this compound against the MALT1 protease has been quantified using a cell-based reporter assay.
| Compound | Assay | Cell Line | IC50 (nM) | Source |
| This compound | Raji MALT1-GloSensor™ Assay | Raji | <500 | [1] |
Mechanism of Action
This compound functions as a direct inhibitor of the MALT1 paracaspase activity. By blocking the proteolytic function of MALT1, it prevents the cleavage of downstream substrates that are critical for the propagation of NF-κB signaling. This leads to a dampening of the pro-survival and pro-proliferative signals in cells dependent on this pathway.
Signaling Pathway: MALT1 in NF-κB Activation and Inhibition by this compound
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following section details the key experimental protocol used to characterize the activity of this compound.
Raji MALT1-GloSensor™ Assay
This cell-based assay provides a quantitative readout for MALT1 protease activity in living cells.
Principle: The assay utilizes a genetically engineered biosensor expressed in Raji lymphoma cells. The biosensor is a fusion protein containing a specific MALT1 cleavage site (derived from a known MALT1 substrate like RelB) flanked by two fragments of a reporter enzyme, such as luciferase. In the absence of MALT1 activity, the biosensor is intact, and the reporter enzyme is inactive. Upon activation of MALT1, the cleavage site is recognized and cleaved, leading to a conformational change in the biosensor that reconstitutes the reporter enzyme activity, resulting in a measurable signal (e.g., luminescence).
Protocol Outline:
-
Cell Culture: Raji cells stably expressing the MALT1-GloSensor™ reporter are cultured under standard conditions.
-
Compound Treatment: Cells are seeded into microplates and pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).
-
MALT1 Activation: MALT1 protease activity is induced by stimulating the cells with agents like Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Signal Detection: After a specific incubation time post-stimulation, the reporter signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The signal intensity is normalized to controls, and the concentration-dependent inhibition by this compound is used to calculate the IC50 value.
Experimental Workflow: Raji MALT1-GloSensor™ Assay
Caption: Workflow for determining MALT1 inhibition using the GloSensor™ assay.
Logical Relationship of this compound's Action
The inhibitory effect of this compound follows a clear logical progression from target engagement to cellular response.
Logical Flow: From MALT1 Inhibition to Cellular Effect
Caption: Logical cascade of this compound's mechanism of action.
Conclusion
This compound is a potent inhibitor of the MALT1 paracaspase, targeting a key node in the NF-κB signaling pathway. Its ability to block the proteolytic activity of MALT1 makes it a valuable tool for studying the biological roles of MALT1 and a promising lead compound for the development of therapeutics for diseases driven by aberrant MALT1 activity, such as certain B-cell lymphomas. Further characterization of its selectivity, pharmacokinetic, and pharmacodynamic properties will be crucial in advancing its potential clinical applications.
References
What is the cellular target of Malt1-IN-9?
An In-Depth Technical Guide to the Cellular Target of MALT1-IN-9
Core Target: MALT1 Paracaspase
The primary cellular target of the small molecule inhibitor this compound is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) . MALT1 is a pivotal intracellular signaling protein that plays a dual role as both a scaffold and a cysteine protease, belonging to the paracaspase family.[1][2][3][4] It is a key component in the activation of lymphocytes and other immune cells.[1]
MALT1 is centrally involved in antigen receptor signaling pathways, such as those downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[5][6] Upon receptor engagement, MALT1 forms a complex with B-cell lymphoma 10 (BCL10) and Caspase Recruitment Domain Family Member 11 (CARD11), known as the CBM complex.[5] This complex is essential for transducing signals that lead to the activation of the nuclear factor-κB (NF-κB) transcription factor.[1][5]
The enzymatic activity of MALT1 is critical for its function. As a protease, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB.[7] By cleaving these substrates, MALT1 amplifies and sustains the NF-κB response, which is crucial for the proliferation and survival of certain immune cells.[1] In some cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), signaling pathways that rely on MALT1 activity are constitutively active, making MALT1 an attractive therapeutic target.[7][8][9]
This compound and similar inhibitors are designed to specifically block the proteolytic activity of MALT1.[3] By doing so, they prevent the degradation of NF-κB inhibitors, thereby suppressing the aberrant NF-κB signaling that drives the growth and survival of malignant lymphocytes.[8][9]
Quantitative Data
The following table summarizes the inhibitory activities of representative MALT1 small molecule inhibitors, such as MI-2, which are structurally and functionally analogous to compounds like this compound. This data is primarily derived from studies in ABC-DLBCL cell lines, which are dependent on MALT1 activity.
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| MI-2 | Growth Inhibition | HBL-1 | GI₅₀ | 0.2 | [7] |
| MI-2 | Growth Inhibition | TMD8 | GI₅₀ | 0.5 | [7] |
| MI-2 | Growth Inhibition | OCI-Ly3 | GI₅₀ | 0.4 | [7] |
| MI-2 | Growth Inhibition | OCI-Ly10 | GI₅₀ | 0.4 | [7] |
| Janssen Cpd 98 | MALT1 Inhibition | Biochemical | IC₅₀ | 0.0085 | [10] |
| Janssen Cpd 98 | NF-κB Activity | HEK-293 | IC₅₀ | 0.0028 | [10] |
| Janssen Cpd 98 | Growth Inhibition | OCI-Ly3 | GI₅₀ | 0.018 | [10] |
| Z-VRPR-fmk | MALT1 Inhibition | Biochemical | - | - | [9] |
GI₅₀: 50% growth inhibition concentration. IC₅₀: 50% inhibitory concentration.
Signaling Pathway and Inhibition
The diagram below illustrates the canonical B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation and highlights the central role of MALT1. MALT1 inhibitors, such as this compound, intervene by blocking the proteolytic activity of MALT1, thereby preventing the downstream activation of NF-κB.
Caption: MALT1 in the BCR signaling pathway and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize MALT1 inhibitors are provided below.
MALT1 Substrate Cleavage Assay (Western Blot)
This assay directly measures the proteolytic activity of MALT1 in cells by detecting the cleavage of its known substrates.
-
Cell Treatment: ABC-DLBCL cell lines (e.g., HBL-1, TMD8) are treated with varying concentrations of the MALT1 inhibitor (e.g., this compound, MI-2) or a vehicle control (DMSO) for a specified duration (e.g., 8-24 hours).[7]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell extracts.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates, such as CYLD, A20, RelB, or BCL10.[7][11] An antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) is used as a loading control.
-
Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate and an increase in the full-length form indicate MALT1 inhibition.[7]
Cell Proliferation and Viability Assay
This assay assesses the effect of MALT1 inhibition on the growth and survival of MALT1-dependent cancer cells.
-
Cell Seeding: ABC-DLBCL cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the MALT1 inhibitor for 48 to 96 hours.[7][10]
-
Viability Measurement: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is read using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the concentration that inhibits growth by 50% (GI₅₀) is calculated using non-linear regression analysis.
NF-κB Nuclear Translocation Assay (Flow Cytometry)
This method quantifies the nuclear translocation of NF-κB subunits, a key step in its activation, following MALT1 inhibition.
-
Cell Treatment: HBL-1 cells are treated with the MALT1 inhibitor (e.g., 200 nM MI-2), a positive control (e.g., 50 µM Z-VRPR-FMK), or a vehicle for 24 hours.[7]
-
Nuclear Isolation: Cytoplasmic and nuclear fractions are separated. Briefly, cells are lysed with a hypotonic buffer containing a non-ionic detergent (e.g., NP-40) to release the cytoplasm, and the intact nuclei are pelleted by centrifugation.[8]
-
Fixation and Permeabilization: The isolated nuclei are fixed and permeabilized to allow antibody access to nuclear proteins.
-
Immunostaining: The nuclei are stained with a fluorescently labeled primary antibody against an NF-κB subunit, typically c-Rel.[7]
-
Flow Cytometry Analysis: The fluorescence intensity of individual nuclei is measured by flow cytometry. A reduction in the nuclear c-Rel signal in inhibitor-treated cells compared to the control indicates suppression of NF-κB translocation.[7]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the identification and validation of a MALT1 inhibitor.
Caption: Workflow for MALT1 inhibitor discovery and validation.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
- 11. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
The Genesis of a New Therapeutic Strategy: A Technical Guide to the Discovery and Synthesis of MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of inhibitors targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). While the specific compound "Malt1-IN-9" did not yield specific discovery and synthesis data in our search, this document will detail the core principles and methodologies applied in the development of potent and selective MALT1 inhibitors, using publicly available data on representative molecules as illustrative examples.
Introduction: MALT1 as a Therapeutic Target
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key regulator in the nuclear factor-kappa B (NF-κB) signaling pathway, a critical cascade for the activation, proliferation, and survival of immune cells.[1][2] MALT1 possesses both scaffolding and proteolytic functions.[2][3] Its paracaspase activity, in particular, has emerged as a compelling therapeutic target for a range of hematological malignancies, including certain subtypes of non-Hodgkin lymphoma, as well as autoimmune and inflammatory disorders.[4] The aberrant activation of MALT1 is a hallmark of diseases like activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[5][6]
The MALT1 Signaling Pathway
MALT1 functions as a critical component of the CARD11-BCL10-MALT1 (CBM) complex.[5][6] Upon antigen receptor engagement, this complex assembles and triggers a signaling cascade that leads to the activation of IKK (IκB kinase), which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB. MALT1's protease activity amplifies this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[3]
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Discovery of MALT1 Inhibitors
The discovery of small molecule inhibitors of MALT1 has been pursued through several strategies, including high-throughput screening (HTS), structure-based drug design, and fragment-based screening.
High-Throughput Screening
HTS campaigns have been instrumental in identifying initial hit compounds. For instance, a screening of a large compound library led to the identification of a novel series of allosteric MALT1 inhibitors. Subsequent optimization of a hit from this screen resulted in the development of potent analogs with IC50 values in the nanomolar range.
Structure-Guided Drug Design
The availability of the crystal structure of the MALT1 paracaspase domain has enabled structure-guided drug design efforts. This approach allows for the rational design of inhibitors that can specifically interact with the active site or allosteric sites of the enzyme. For example, a structure-guided medicinal chemistry effort led to the discovery of irreversible substrate-mimetic compounds that bind to the MALT1 active site.[5]
Caption: A general workflow for the discovery of MALT1 inhibitors.
Synthesis of MALT1 Inhibitors
The synthesis of MALT1 inhibitors varies depending on the chemical scaffold. A common approach for developing covalent inhibitors involves the incorporation of a reactive "warhead" that can form a covalent bond with a cysteine residue in the MALT1 active site. For example, the synthesis of a novel class of MALT1 inhibitors featuring a "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" scaffold has been reported.[7] The synthesis of these compounds typically involves multi-step organic chemistry routes.
Quantitative Data of Representative MALT1 Inhibitors
The potency and selectivity of MALT1 inhibitors are evaluated using a variety of biochemical and cell-based assays. The following table summarizes publicly available data for some representative MALT1 inhibitors.
| Compound/Series | Target | Assay Type | IC50/GI50 | Cell Line | Reference |
| Compound [I] | MALT1 Protease | Biochemical | 1.7 µM | - | [4] |
| Compound [I] | Cell Proliferation | Cell-based | 1.5 µM | HBL1 | [4] |
| Compound 10m | MALT1 Protease | Biochemical | 1.7 µM | - | [7] |
| Compound 9 | MALT1 | Competitive ABPP | 3.0 µM | - | [8] |
| Compound 13 | MALT1 | Competitive ABPP | 2.1 µM | [8] | |
| MI-2 | MALT1 | Competitive ABPP | 7.8 µM | - | [8] |
Experimental Protocols
MALT1 Protease Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of a compound to inhibit the proteolytic activity of MALT1.
Methodology:
-
Recombinant human MALT1 protein is incubated with a fluorogenic substrate (e.g., based on the cleavage site of a known MALT1 substrate like RelB).
-
The test compound is added at various concentrations.
-
The reaction is initiated, and the fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (Cell-Based)
Objective: To assess the effect of a MALT1 inhibitor on the growth of cancer cell lines.
Methodology:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8) are seeded in 96-well plates.[4]
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.[4]
Target Engagement Assay
Objective: To confirm that the inhibitor binds to MALT1 in living cells.
Methodology:
-
A target engagement assay can be developed using techniques like cellular thermal shift assay (CETSA) or by using activity-based probes.
-
For CETSA, cells are treated with the inhibitor, heated to different temperatures, and the amount of soluble MALT1 is quantified by Western blotting. A shift in the melting curve indicates target binding.
-
For activity-based probes, a fluorescently tagged probe that covalently binds to the active site of MALT1 is used. Pre-incubation with an inhibitor will prevent the probe from binding, which can be visualized by gel electrophoresis and fluorescence scanning.[8]
Immunoblotting for MALT1 Substrate Cleavage
Objective: To measure the inhibition of MALT1's proteolytic activity in a cellular context.
Methodology:
-
Cells are treated with the MALT1 inhibitor for a defined period.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for MALT1 substrates (e.g., CYLD, RelB) and their cleaved fragments.[3]
-
A reduction in the amount of the cleaved fragment in inhibitor-treated cells indicates target inhibition.
Conclusion
The discovery and development of MALT1 inhibitors represent a promising therapeutic avenue for various cancers and autoimmune diseases. The multifaceted approach, combining advanced screening techniques, structure-based design, and rigorous preclinical evaluation, has led to the identification of potent and selective inhibitors. Further research and clinical development of these compounds hold the potential to provide new treatment options for patients with high unmet medical needs.
References
- 1. schrodinger.com [schrodinger.com]
- 2. researchgate.net [researchgate.net]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 is not alone after all: identification of novel paracaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of new Malt1 inhibitors and probes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity of Malt1-IN-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Malt1-IN-9, a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. This document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant biological pathways and experimental workflows.
Core Concepts: MALT1 and its Role in Cellular Signaling
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a critical intracellular signaling protein that possesses both scaffolding and proteolytic functions. It is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a central role in activating the nuclear factor-kappa B (NF-κB) signaling pathway in response to signals from immune receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[1][2][3] The protease activity of MALT1 is responsible for cleaving and inactivating negative regulators of NF-κB signaling, including A20 and RelB, thereby amplifying and sustaining the signal.[1][4] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders, making it an attractive therapeutic target.[1][5]
This compound: A Potent MALT1 Protease Inhibitor
This compound, also identified as Compound 5 in patent application WO2021000855A1, is a potent inhibitor of MALT1 protease activity.[6]
Quantitative Data Summary
The primary reported biological activity of this compound is its potent inhibition of MALT1 protease.
| Compound | Assay | Cell Line | IC50 | Source |
| This compound | Raji MALT1-GloSensor Assay | Raji | <500 nM | [6] |
Mechanism of Action
This compound functions by directly inhibiting the proteolytic activity of the MALT1 paracaspase. By blocking this enzymatic function, this compound prevents the cleavage of MALT1 substrates that are critical for the propagation of NF-κB signaling. This ultimately leads to a dampening of the inflammatory and pro-survival signals mediated by this pathway.
MALT1 Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for MALT1 inhibitors like this compound.
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Raji MALT1-GloSensor™ Assay
This cell-based reporter assay is designed to quantitatively measure the protease activity of MALT1 in living cells.
Principle: The assay utilizes a genetically engineered biosensor expressed in Raji cells. This biosensor consists of a substrate peptide containing the MALT1 cleavage site (derived from RelB) fused to a circularly permuted firefly luciferase.[7] When MALT1 is active, it cleaves the substrate peptide, leading to a conformational change in the luciferase that results in a significant increase in luminescence. The intensity of the light produced is directly proportional to the MALT1 protease activity.
Detailed Methodology:
-
Cell Culture: Raji cells stably expressing the MALT1-GloSensor™ reporter are cultured in appropriate media under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Plating: Cells are seeded into 96-well white-walled assay plates at a density optimized for the assay.
-
Compound Treatment: A dilution series of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included. Cells are typically pre-incubated with the compound for a defined period (e.g., 30 minutes to 1 hour).
-
Stimulation: MALT1 activity is induced by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin.[7]
-
Luminescence Detection: Following stimulation (e.g., 1-2 hours), the GloSensor™ reagent is added to the wells, and luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal from the compound-treated wells is normalized to the vehicle control. The IC50 value, representing the concentration of this compound that inhibits 50% of the MALT1 protease activity, is calculated using a suitable dose-response curve fitting model.
Experimental Workflow for MALT1 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of MALT1 inhibitors.
Caption: General Workflow for MALT1 Inhibitor Discovery.
This in-depth guide provides a foundational understanding of the biological activity of this compound. For further detailed information, it is recommended to consult the primary patent literature (WO2021000855A1).
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. MALT | TargetMol [targetmol.com]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Cascade: A Technical Guide to MALT1 Inhibition by MALT1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical mediator in immunological signaling pathways, particularly in the activation of NF-κB. Its dual function as a scaffold protein and a cysteine protease makes it a compelling therapeutic target for a range of hematological malignancies and autoimmune disorders. This technical guide provides an in-depth exploration of the downstream effects of MALT1 inhibition, with a focus on the potent inhibitor MALT1-IN-9. Through a comprehensive review of preclinical data, this document outlines the molecular consequences of MALT1 protease inhibition, offering valuable insights for researchers and drug development professionals.
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors and other immune receptors to downstream effector pathways. The protease activity of MALT1 is crucial for the cleavage and inactivation of several negative regulators of NF-κB signaling, thereby amplifying and sustaining the inflammatory response. Inhibition of this proteolytic activity represents a promising strategy to modulate aberrant immune responses. This compound is a potent MALT1 protease inhibitor with a reported IC50 of less than 500 nM in Raji MALT1-GloSensor cells.
MALT1 Signaling Pathway
The canonical NF-κB signaling pathway is a central axis in immune cell activation, proliferation, and survival. Upon antigen receptor stimulation, a cascade of events leads to the formation of the CBM complex. This complex serves as a platform for the recruitment and activation of downstream signaling molecules, including the IκB kinase (IKK) complex. MALT1's scaffold function is essential for bringing these components together. Furthermore, the protease activity of MALT1 cleaves and inactivates negative regulators of NF-κB, such as A20, CYLD, and RelB, leading to sustained NF-κB activation. Activated NF-κB then translocates to the nucleus to induce the expression of target genes involved in inflammation, cell survival, and proliferation.
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Quantitative Downstream Effects of MALT1 Inhibition
The inhibition of MALT1's proteolytic activity by compounds such as this compound leads to a cascade of downstream effects, impacting substrate cleavage, NF-κB signaling, gene expression, and ultimately, cellular fate. While specific quantitative data for this compound is emerging, data from structurally and functionally similar MALT1 inhibitors provide a strong predictive framework for its biological activity.
Table 1: Effects of MALT1 Inhibition on Substrate Cleavage and NF-κB Activity
| Parameter | Inhibitor | Cell Line | Concentration | Effect | Reference |
| MALT1 Protease Activity (IC50) | This compound | Raji MALT1-GloSensor | <500 nM | Potent Inhibition | [1] |
| RelB Cleavage | Compound 3 | OCI-Ly3 | 200 nM | 96% Inhibition | |
| BCL10 Cleavage | z-VRPR-fmk | OCI-Ly3 | 50 µM | Complete Inhibition | [2] |
| A20 Cleavage | z-VRPR-fmk | ABC-DLBCL lines | 50 µM | Inhibition of cleavage | [2] |
| NF-κB Reporter Activity (IC50) | Exemplified Compound | HEK-293 | 2.8 nM | Inhibition of transcriptional activity | [3] |
| Nuclear p50 levels | MI-2 | CLL cells | Dose-dependent | Reduction | [4] |
| Nuclear RelB levels | MI-2 | CLL cells | Dose-dependent | Reduction | [4] |
Table 2: Effects of MALT1 Inhibition on Cell Viability and Proliferation
| Parameter | Inhibitor | Cell Line | Concentration | Effect | Reference |
| Growth Inhibition (GI50) | Exemplified Compound | OCI-Ly3 | 18 nM | Potent antiproliferative activity | [3] |
| Cell Viability | z-VRPR-fmk | ABC-DLBCL lines | 50 µM | Drastic reduction | [2][5] |
| Cell Proliferation (CFSE) | Compound 3 | ABC-DLBCL lines | 1 µM | Significant decrease | [6] |
Table 3: Effects of MALT1 Inhibition on Cytokine Production
| Cytokine | Inhibitor | Cell/Tissue Type | Effect | Reference |
| IL-2 | MALT1 protease-dead mutant | CD4+ and CD8+ T cells | Decreased production | [3] |
| TNF-α | MALT1 protease-dead mutant | Dendritic cells | Reduced production | [3] |
| IL-6 | MALT1 protease-dead mutant | Dendritic cells | No significant decrease | [3] |
| IL-10 | MALT1 protease-dead mutant | Dendritic cells | Significantly reduced production | [3] |
| IL-1β | MALT1 inhibitors | DSS-colitis model | Suppression | [7] |
| IFN-γ | MALT1 inhibitors | DSS-colitis model | Suppression | [7] |
| IL-17A | MALT1 inhibitors | DSS-colitis model | Suppression | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of MALT1 inhibition. Below are methodologies for key assays used to characterize the downstream effects of inhibitors like this compound.
Western Blot for MALT1 Substrate Cleavage
This protocol is designed to assess the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates.
Workflow Diagram:
Caption: Western Blot Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for MALT1 substrates (e.g., anti-CYLD, anti-RelB, anti-BCL10) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to MALT1 inhibition.
Workflow Diagram:
Caption: NF-κB Reporter Assay Workflow.
Methodology:
-
Cell Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Cell Treatment: Plate the transfected cells and pre-treat with various concentrations of this compound for a specified duration.
-
Stimulation: Induce NF-κB activation using a stimulant such as PMA and ionomycin or TNF-α.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) and express the results as a percentage of the stimulated control.
Cell Viability Assay (e.g., MTS/CellTiter-Glo)
These assays are used to determine the effect of this compound on the viability and proliferation of cells.
Workflow Diagram:
References
- 1. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role and Therapeutic Targeting of MALT1 in Activated B-cell Like Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic targeting of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) in Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL). While this guide will reference the specific inhibitor Malt1-IN-9 , a potent MALT1 protease inhibitor with a reported IC50 of less than 500 nM in Raji MALT1-GloSensor cells[1], publicly available data for this specific compound is limited. Therefore, to comprehensively fulfill the requirements of a detailed technical resource, this document will utilize the well-characterized MALT1 inhibitor, MI-2 , as a representative compound for which extensive experimental data and methodologies have been published.
Introduction to MALT1 in ABC-DLBCL
Activated B-cell like diffuse large B-cell lymphoma is an aggressive subtype of non-Hodgkin's lymphoma characterized by constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This aberrant signaling is often driven by chronic B-cell receptor (BCR) activity and mutations in upstream signaling components such as CD79A/B, CARD11, and MYD88.[2] MALT1, a paracaspase, is a critical downstream effector in this pathway, functioning as both a scaffold and a protease.[4][5][6] Its proteolytic activity is essential for cleaving and inactivating negative regulators of NF-κB, such as A20 and CYLD, thereby sustaining the pro-survival signaling that ABC-DLBCL cells depend on.[4][7] Consequently, the inhibition of MALT1 protease activity has emerged as a promising therapeutic strategy for this challenging malignancy.
MALT1 Signaling Pathway in ABC-DLBCL
The constitutive activation of the B-cell receptor in ABC-DLBCL triggers a signaling cascade that leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3] This complex is essential for the recruitment and activation of downstream effectors that ultimately lead to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB. MALT1's proteolytic activity further amplifies this signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Malt1-IN-9: A Technical Guide to its Role in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the adaptive and innate immune systems. It functions as both a scaffold protein and a cysteine protease, playing a pivotal role in T-cell and B-cell receptor signaling pathways. Upon T-cell receptor (TCR) engagement, MALT1 is recruited to the CBM (CARMA1-BCL10-MALT1) complex, leading to the activation of the NF-κB signaling pathway, which is essential for T-cell activation, proliferation, and cytokine production. The proteolytic activity of MALT1 is a key component of this signaling cascade, making it an attractive therapeutic target for autoimmune diseases and certain types of lymphomas. This technical guide provides an in-depth overview of the MALT1 inhibitor, Malt1-IN-9, and its effects on T-cell activation.
This compound: A Potent MALT1 Protease Inhibitor
This compound is a potent inhibitor of the MALT1 protease.[1] Quantitative data for this compound is summarized in the table below.
| Compound | Assay System | IC50 | Source |
| This compound | Raji MALT1-GloSensor cells | <500 nM | [1] |
Mechanism of Action: Inhibition of the MALT1 Signaling Pathway
This compound exerts its effects by directly inhibiting the proteolytic activity of the MALT1 paracaspase. This inhibition disrupts the downstream signaling cascade that is essential for T-cell activation.
T-Cell Receptor (TCR) Signaling and MALT1 Activation
Upon engagement of the TCR and co-stimulatory receptors like CD28, a signaling cascade is initiated, leading to the formation of the CBM complex. Within this complex, MALT1's protease activity is unleashed. This enzymatic function of MALT1 is crucial for the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which in turn fine-tunes and amplifies the NF-κB signal. By blocking this proteolytic step, this compound effectively dampens the activation of the canonical NF-κB pathway, a critical downstream event in T-cell activation.
Figure 1: Simplified MALT1 signaling pathway in T-cell activation.
Key Experimental Protocols for Evaluating MALT1 Inhibitors
The following are detailed methodologies for key experiments cited in the characterization of MALT1 inhibitors and their effects on T-cell activation. These protocols are standard in the field and can be adapted for the evaluation of this compound.
MALT1 Protease Activity Assay
This assay directly measures the enzymatic activity of MALT1 and the inhibitory potential of compounds like this compound.
Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme. Cleavage of the substrate by MALT1 releases a fluorescent molecule, and the resulting fluorescence is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, pH 7.4)
-
This compound or other test compounds
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant MALT1 enzyme to each well of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: Workflow for MALT1 protease activity assay.
T-Cell Proliferation Assay
This assay assesses the ability of a MALT1 inhibitor to suppress the proliferation of T-cells following activation.
Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed between daughter cells upon cell division. The proliferation of T-cells is measured by the progressive dilution of the dye, which is quantified by flow cytometry.
Protocol:
-
Reagents and Materials:
-
Primary human or mouse T-cells
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye
-
Complete RPMI-1640 medium
-
This compound or other test compounds
-
96-well cell culture plate
-
Flow cytometer
-
-
Procedure:
-
Isolate primary T-cells from peripheral blood or spleen.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Quantify the percentage of proliferated cells based on the dilution of the CFSE signal.
-
IL-2 Production Assay
This assay measures the effect of a MALT1 inhibitor on the production of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Principle: T-cells are stimulated in the presence of the MALT1 inhibitor, and the amount of IL-2 secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Reagents and Materials:
-
Primary human or mouse T-cells or a T-cell line (e.g., Jurkat)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)
-
This compound or other test compounds
-
Complete RPMI-1640 medium
-
96-well cell culture plate
-
Human or mouse IL-2 ELISA kit
-
-
Procedure:
-
Plate T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using an IL-2 ELISA kit according to the manufacturer's instructions.
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to T-cell activation and its inhibition by a MALT1 inhibitor.
Principle: A reporter cell line (e.g., Jurkat T-cells) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Reagents and Materials:
-
NF-κB reporter T-cell line (e.g., Jurkat-NF-κB-luc)
-
T-cell activation stimuli (e.g., PMA and ionomycin)
-
This compound or other test compounds
-
Complete RPMI-1640 medium
-
96-well cell culture plate
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Plate the NF-κB reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PMA and ionomycin.
-
Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to cell viability if necessary.
-
Conclusion
This compound is a potent inhibitor of MALT1 protease activity, a key regulator of T-cell activation. By targeting the enzymatic function of MALT1, this inhibitor effectively disrupts the NF-κB signaling pathway, leading to the suppression of T-cell proliferation and cytokine production. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other MALT1 inhibitors, facilitating further research and development in the fields of immunology and oncology. The continued investigation of MALT1 inhibitors holds significant promise for the development of novel therapeutics for a range of immune-mediated diseases and malignancies.
References
An In-depth Technical Guide to the Paracaspase Inhibition of MALT1 by Malt1-IN-9
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses and a promising therapeutic target for specific cancers and autoimmune diseases.[1] As the only known human paracaspase, MALT1 possesses both a scaffolding function and arginine-specific cysteine protease activity.[2][3] Its activation is critical for the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which promotes cell proliferation and survival.[1] In certain malignancies, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive MALT1 activity is a primary driver of oncogenesis, making it a compelling drug target.[2][4]
This guide provides a detailed technical overview of the inhibition of MALT1's paracaspase activity, with a focus on the potent inhibitor Malt1-IN-9. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
The MALT1 Signaling Pathway
MALT1 functions as a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome.[5] Following antigen receptor stimulation on lymphocytes, the CBM complex assembles, acting as a scaffold.[4] This scaffolding function recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]
Simultaneously, MALT1's protease function is activated. It amplifies and sustains the NF-κB signal by cleaving and inactivating several negative regulators of the pathway, including A20 (TNFAIP3), RelB, and CYLD.[1][2][4] This dual function makes MALT1 a central node in controlling immune cell activation.
Quantitative Data on MALT1 Inhibition
This compound is a potent MALT1 protease inhibitor, identified as Compound 5 in patent WO2021000855A1.[6][7] While many modern small-molecule inhibitors of MALT1 function through allosteric inhibition, preventing the conformational changes required for protease activity, the precise binding mechanism for this compound is not publicly detailed.[8] The table below summarizes its cellular potency alongside other reference MALT1 inhibitors for comparison.
| Inhibitor | Type | Assay Type | Cell Line | Potency (IC50 / Ki) | Reference(s) |
| This compound | Small Molecule | Cellular (GloSensor) | Raji | < 500 nM | [7] |
| MI-2 | Small Molecule | Cellular (Growth) | HBL-1 | GI25: ~900 nM | [2] |
| z-VRPR-fmk | Peptide-based | Biochemical | - | Ki: ~5 nM | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. GI25: 25% growth inhibition concentration.
Experimental Protocols
The characterization of MALT1 inhibitors like this compound involves a combination of biochemical and cellular assays to determine direct enzyme inhibition, cellular target engagement, and downstream functional effects.
Protocol 1: Cellular MALT1 Activity Assay (GloSensor)
This assay quantifies the intracellular proteolytic activity of MALT1 in living cells. It was used to determine the potency of this compound.
Principle: A reporter protein is engineered consisting of two luciferase domains connected by a linker containing a MALT1-specific cleavage sequence (e.g., from the substrate RelB). In the uncleaved state, the reporter has low luciferase activity. When active MALT1 cleaves the linker, a conformational change occurs, leading to a significant increase in luminescent signal, which is measured by a luminometer.
Methodology:
-
Cell Line Engineering: A suitable cell line (e.g., Raji B-cells) is stably transfected with a plasmid encoding the MALT1-GloSensor reporter.
-
Cell Plating: The engineered cells are seeded into a 96-well plate.
-
Compound Treatment: Cells are treated with a serial dilution of the test inhibitor (e.g., this compound) and incubated for a specified period.
-
Lysis and Signal Detection: A luciferase detection reagent is added to lyse the cells and provide the substrate for the luciferase.
-
Data Acquisition: The luminescent signal from each well is measured using a plate reader.
-
Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated from the resulting dose-response curve.
Protocol 2: Biochemical MALT1 Protease Assay (Fluorogenic)
This in vitro assay measures the direct inhibition of purified MALT1 enzyme activity.
Principle: The assay uses a purified, recombinant MALT1 enzyme and a synthetic peptide substrate that mimics a MALT1 cleavage site, conjugated to a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescent signal. Upon cleavage by MALT1, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Methodology:
-
Reaction Setup: Reactions are prepared in a 96-well plate. Each well contains MALT1 assay buffer, purified recombinant MALT1 enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Initiation: The reaction is initiated by adding the fluorogenic MALT1 substrate.
-
Kinetic Measurement: The plate is immediately placed in a fluorescent plate reader. The increase in fluorescence (e.g., Excitation/Emission = 360nm/460nm) is monitored over time.
-
Data Analysis: The rate of reaction (slope of the fluorescence curve) is calculated for each inhibitor concentration. These rates are then used to determine the biochemical IC50 or Ki value.
Protocol 3: Cellular Target Engagement Assay (Western Blot)
This method confirms that the inhibitor blocks MALT1's proteolytic activity on its native substrates within a cellular environment.
Principle: ABC-DLBCL cell lines exhibit constitutive MALT1 activity, resulting in the constant cleavage of substrates like CYLD or A20.[2][4] Treatment with an effective MALT1 inhibitor will block this cleavage, leading to an accumulation of the full-length (uncleaved) form of the substrate and a decrease in its cleaved fragments. These changes can be visualized by Western blot.
Methodology:
-
Cell Culture and Treatment: An ABC-DLBCL cell line (e.g., HBL-1, TMD8) is cultured and treated with the MALT1 inhibitor at various concentrations for a set time (e.g., 8-24 hours).
-
Protein Lysate Preparation: Cells are harvested and lysed to extract total protein. Protein concentration is quantified to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to a MALT1 substrate (e.g., anti-CYLD). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, revealing bands corresponding to the full-length and cleaved forms of the protein.
-
Analysis: The band intensities are quantified to assess the dose-dependent inhibition of substrate cleavage.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliancegenome.org [alliancegenome.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for MALT1 Inhibition in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the immune system, acting as a paracaspase that modulates critical signaling pathways.[1] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in response to antigen receptor signaling.[2] Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphomas and autoimmune disorders.[2][3] Consequently, MALT1 has emerged as a promising therapeutic target.
This document provides detailed application notes and protocols for the use of MALT1 inhibitors in in vivo mouse models, based on available preclinical data for compounds targeting MALT1. While specific data for a compound designated "Malt1-IN-9" is not available in the public domain, the following sections summarize data from studies on other potent and selective MALT1 inhibitors, which can serve as a valuable reference for designing in vivo experiments. The primary mechanism of these inhibitors is the blockade of the MALT1 protease activity, which in turn dampens the aberrant activation of NF-κB signaling.[1]
MALT1 Signaling Pathway
MALT1 plays a crucial role as a scaffold protein and a protease in the activation of the NF-κB pathway downstream of B-cell and T-cell receptor activation. Upon receptor stimulation, a cascade of events leads to the formation of the CBM complex, which recruits and activates MALT1. As a protease, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining the signaling.[1]
Caption: MALT1 signaling cascade and point of inhibition.
Data Presentation: In Vivo Dosage of MALT1 Inhibitors
The following table summarizes the available quantitative data on the dosage and administration of various MALT1 inhibitors in mouse models from preclinical studies. This information can be used as a starting point for designing dosage regimens for novel MALT1 inhibitors like this compound.
| Compound Name | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Compound 3 | TMD8-xenografted NOD-SCID mice | 30 mg/kg | Intraperitoneal (i.p.) | Single dose for PK/PD studies | [1] |
| Mepazine | Experimental Autoimmune Encephalomyelitis (EAE) mice | Not specified | Not specified | Prophylactically or after disease onset | [4] |
| MI-2 | ABC-DLBCL xenografted mice | Not specified | Not specified | Not specified | [5] |
Note: The oral bioavailability of some MALT1 inhibitors, such as "compound 3," may be limited due to their chemical structure (e.g., presence of an arginine residue), making intraperitoneal or intravenous injections more suitable for in vivo studies.[1]
Experimental Protocols
Protocol 1: Evaluation of Pharmacokinetics and Pharmacodynamics of a MALT1 Inhibitor in a Xenograft Mouse Model
This protocol is based on the methodology used for "compound 3" in a study with TMD8-xenografted NOD-SCID mice.[1]
1. Animal Model:
-
Strain: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice.
-
Xenograft: Subcutaneous injection of TMD8 cells (an activated B-cell like diffuse large B-cell lymphoma cell line).
2. Compound Preparation and Administration:
-
Formulation: The specific vehicle for "compound 3" is not detailed in the provided search results. A common practice for similar compounds is dissolution in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to perform solubility and stability tests for the specific inhibitor being used.
-
Dosage: 30 mg/kg.[1]
-
Administration: Intraperitoneal (i.p.) injection.[1]
3. Experimental Workflow:
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Malt1-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and stability assessment of Malt1-IN-9, a potent MALT1 paracaspase inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound (also known as MALT1 paracaspase inhibitor 3; CAS No. 2088355-90-0) is a specific and covalent inhibitor of the MALT1 paracaspase. MALT1 is a key signaling molecule in the NF-κB pathway, which is crucial for the activation and proliferation of lymphocytes. Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an important target for therapeutic intervention. This compound binds to the catalytic cysteine (C464) of MALT1, effectively blocking its proteolytic activity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | MALT1 paracaspase inhibitor 3 | [1][2] |
| CAS Number | 2088355-90-0 | [1][2] |
| Molecular Formula | C₂₄H₃₄BrFN₆O₄ | [1] |
| Molecular Weight | 569.47 g/mol | [1] |
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 2 years | Store in a tightly sealed container, protected from light and moisture.[1][3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months (general guidance) | Aliquot to avoid repeated freeze-thaw cycles. Use airtight vials.[1] |
General Stability Notes:
-
This compound is stable under the recommended storage conditions.[1]
-
Avoid exposure to strong acids, strong alkalis, and strong oxidizing or reducing agents, as these may cause degradation.[1]
-
Long-term stability data in various solvents and under different conditions (e.g., light exposure, different temperatures) are not publicly available. It is recommended to perform in-house stability assessments for specific experimental conditions.
Solubility
Quantitative solubility data for this compound in various solvents is not extensively documented in public sources. The following table provides general guidance. It is recommended to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | Anticipated Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing stock solutions of organic compounds for in vitro assays. |
| Ethanol | Likely Soluble | May require warming or sonication to fully dissolve. |
| Aqueous Buffers | Sparingly Soluble | For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on biological systems. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber, airtight vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in sterile, amber, airtight vials to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Protocol for Assessing Long-Term Stability of Stock Solutions
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or TFA)
-
Reference standard of this compound
Procedure:
-
Timepoint 0 (Initial Analysis):
-
Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system and record the chromatogram.
-
Determine the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light.
-
-
Subsequent Timepoints (e.g., 1, 3, 6, 12 months):
-
At each designated timepoint, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare a dilution for HPLC analysis as done for the initial timepoint.
-
Inject the sample and record the chromatogram.
-
Determine the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the initial peak area.
-
Remaining (%) = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of remaining compound against time for each storage condition to determine the stability profile.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Long-Term Stability Assessment of this compound.
Caption: Best Practices for Storage and Handling of this compound.
References
Application Notes and Protocols: Malt1-IN-9 Treatment of Lymphoma Cell Lines
For Research Use Only.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors.[1][2][3][4] In certain types of lymphoma, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, leading to uncontrolled cell proliferation and survival.[4] Malt1-IN-9 is a potent and specific inhibitor of the MALT1 paracaspase. These application notes provide detailed protocols for the treatment of lymphoma cell lines with this compound to assess its anti-proliferative and pro-apoptotic effects.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation. This compound inhibits the proteolytic activity of MALT1, thereby blocking downstream signaling events.
Caption: MALT1 signaling pathway in lymphoma cells.
Quantitative Data
The following tables summarize the in vitro activity of potent MALT1 inhibitors against various lymphoma cell lines. The data presented is representative of compounds with a similar mechanism of action to this compound.
Table 1: Biochemical and Cellular Activity of a Representative MALT1 Inhibitor
| Assay Type | Target/Cell Line | Endpoint | IC50/GI50 (µM) |
| Biochemical Assay | Full-length MALT1 | IC50 | 0.0085 |
| Cellular Assay | HEK-293 (MALT1 expressing) | IC50 | 0.0028 |
| Cell Proliferation | OCI-Ly3 (ABC-DLBCL) | GI50 | 0.018 |
Data is illustrative and based on a representative MALT1 inhibitor ("Cpd 98 pg 177") from a patent disclosure.[5]
Table 2: Anti-proliferative Activity of MALT1 Inhibitor SY-12696
| Cell Line | Subtype | IC50 (nM) |
| OCI-Ly3 | ABC-DLBCL | 220 |
| OCI-Ly10 | ABC-DLBCL | 141 |
Data for a similar potent MALT1 inhibitor, SY-12696.[6]
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the efficacy of this compound on lymphoma cell lines.
Caption: General experimental workflow.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the effect of this compound on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly3, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of viable cells against the log concentration of this compound.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activities.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol. A typical incubation time for apoptosis induction is 24-48 hours.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of MALT1 Substrate Cleavage
This protocol is used to confirm the inhibition of MALT1 protease activity in cells by assessing the cleavage of its known substrates, such as BCL10 or RelB.[1]
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-BCL10, anti-RelB, anti-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that allows for sufficient protein extraction.
-
Treat cells with this compound or vehicle control for a predetermined time (e.g., 4-24 hours).
-
For detection of some cleavage products, it may be necessary to treat cells with a proteasome inhibitor like MG-132 for 1.5-2 hours prior to harvesting to prevent degradation of the cleaved fragments.[1]
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the MALT1 substrate. A decrease in the cleaved form and/or an accumulation of the full-length form in this compound-treated samples indicates inhibition of MALT1 activity. Use a loading control (e.g., actin) to ensure equal protein loading.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
- 6. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
Application Notes and Protocols: Utilizing Malt1-IN-9 in a CRISPR Screen for Drug Discovery and Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a critical role in the activation and proliferation of lymphocytes.[1][2] Its aberrant activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target.[1][3] Malt1-IN-9 is a potent, small molecule inhibitor of the MALT1 protease with a reported IC50 of less than 500 nM in Raji MALT1-GloSensor cells.
CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that modulate cellular responses to therapeutic agents. This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 knockout screen in conjunction with this compound to identify genes that confer sensitivity or resistance to MALT1 inhibition. Such screens are invaluable for elucidating drug mechanisms of action, identifying patient stratification biomarkers, and discovering novel combination therapy strategies.
MALT1 Signaling Pathway
MALT1 functions as both a scaffold protein and a cysteine protease. Upon B-cell receptor (BCR) or T-cell receptor (TCR) stimulation, MALT1 is recruited into the CARD11-BCL10-MALT1 (CBM) complex.[4][5] This complex formation leads to the activation of the IκB kinase (IKK) complex, resulting in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors (e.g., c-REL, p65) to translocate to the nucleus and initiate the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][4]
The protease activity of MALT1 further amplifies NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 (TNFAIP3) and RelB.[1][5]
Quantitative Data: MALT1 Inhibitors
The following table summarizes the in vitro activity of various MALT1 inhibitors against different cancer cell lines. This data is crucial for selecting appropriate cell lines and determining the optimal concentration of this compound for a CRISPR screen.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| This compound | Raji | Burkitt's Lymphoma | < 500 nM (IC50) | MedchemExpress |
| MI-2 | HBL-1 | Activated B-Cell Like DLBCL | ~200 nM (GI25) | [4] |
| MI-2 | TMD8 | Activated B-Cell Like DLBCL | ~500 nM (GI25) | [4] |
| Z-VRPR-FMK | OCI-Ly3 | Activated B-Cell Like DLBCL | ~50 µM | |
| Compound 3 | OCI-Ly3 | Activated B-Cell Like DLBCL | 87 ± 6 nM (GI50) | [5] |
| Compound 3 | TMD8 | Activated B-Cell Like DLBCL | ~200 nM (GI50) | [5] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modulators of this compound Sensitivity
This protocol outlines a pooled, negative selection (dropout) screen to identify genes whose knockout sensitizes cells to this compound and a positive selection screen to identify genes whose knockout confers resistance.
1. Cell Line Selection and Preparation:
-
Cell Line Choice: Select a cell line known to be sensitive to MALT1 inhibition, such as an Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell line (e.g., OCI-Ly3, HBL-1, TMD8).[4][5]
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection. Verify Cas9 expression and activity.
-
This compound Dose-Response: Perform a dose-response curve with this compound on the Cas9-expressing cell line to determine the GI50 (concentration that inhibits growth by 50%). For the screen, a concentration around the GI25-GI50 is typically used for sensitization screens, while a concentration of GI80-GI90 is used for resistance screens.
2. Lentiviral sgRNA Library Transduction:
-
Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).
-
Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Initial Cell Population (T0): Harvest a representative population of cells after selection to serve as the baseline for sgRNA representation.
3. Drug Treatment and Cell Culture:
-
Splitting the Population: Split the transduced cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the predetermined concentration of this compound.
-
Maintaining Representation: Throughout the screen (typically 14-21 days), maintain a sufficient number of cells to ensure the representation of the sgRNA library (at least 500 cells per sgRNA). Passage the cells as needed, replenishing the media with fresh vehicle or this compound.
4. Genomic DNA Extraction and Sequencing:
-
Harvesting: Harvest cells from the vehicle-treated and this compound-treated populations at the end of the screen.
-
gDNA Extraction: Extract genomic DNA (gDNA) from the T0, vehicle-treated, and this compound-treated cell populations.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using PCR.
-
Next-Generation Sequencing (NGS): Perform high-throughput sequencing of the amplified sgRNA libraries to determine the relative abundance of each sgRNA in each population.
5. Data Analysis:
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Use statistical methods like MAGeCK or DrugZ to identify sgRNAs that are significantly depleted (sensitizing genes) or enriched (resistance genes) in the this compound-treated population compared to the vehicle-treated population.
-
Gene Ranking: Rank genes based on the statistical significance and fold change of their corresponding sgRNAs.
-
Pathway Analysis: Perform pathway and gene ontology analysis on the hit lists to identify biological processes and signaling pathways that modulate the response to this compound.
Protocol 2: Validation of Candidate Genes
It is essential to validate the top hits from the primary screen using individual sgRNAs.
1. Individual sgRNA Validation:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Transduce the Cas9-expressing cell line with individual sgRNAs.
-
Confirm gene knockout by Western blot or Sanger sequencing.
2. Phenotypic Assays:
-
Cell Viability/Proliferation Assays: Perform cell viability assays (e.g., CellTiter-Glo, MTS) on the knockout cell lines in the presence of a range of this compound concentrations to confirm sensitization or resistance.
-
Competition Assays: Co-culture fluorescently labeled knockout cells with wild-type cells and treat with this compound. Monitor the change in the proportion of knockout cells over time by flow cytometry.
Expected Results and Data Interpretation
The primary output of the CRISPR screen will be a list of genes whose knockout leads to either a positive or negative selection pressure in the presence of this compound.
Example of Expected Quantitative Data from a MALT1 Inhibitor CRISPR Screen:
Based on a functional genomics screen performed with the MALT1 inhibitor MI-2, the following table provides an example of the types of genes that might be identified.
| Gene Symbol | Gene Name | Effect of Knockout on MALT1 Inhibitor Sensitivity | Putative Mechanism |
| CD79B | B-cell antigen receptor complex-associated protein beta chain | Increased Sensitivity | Component of the B-cell receptor complex, upstream of MALT1 activation. |
| CARD11 | Caspase recruitment domain family member 11 | Increased Sensitivity | Essential scaffold for the formation of the CBM complex. |
| PIK3CD | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta | Increased Sensitivity | Component of the PI3K pathway, which contributes to BCR signaling. |
| TNFAIP3 | TNF alpha induced protein 3 (A20) | Resistance | A negative regulator of NF-κB signaling; its loss can lead to MALT1-independent NF-κB activation. |
| TRAF2 | TNF receptor associated factor 2 | Resistance | A negative regulator of non-canonical NF-κB signaling. |
Interpretation of Hits:
-
Sensitizing Genes: Genes whose knockout enhances the cytotoxic effect of this compound are considered sensitizers. These often include components of the MALT1 signaling pathway itself or parallel survival pathways. Targeting these genes in combination with a MALT1 inhibitor could be a promising therapeutic strategy.
-
Resistance Genes: Genes whose knockout confers resistance to this compound are often negative regulators of the MALT1 pathway or components of bypass signaling pathways. Understanding these resistance mechanisms is crucial for predicting patient response and developing strategies to overcome drug resistance.
Conclusion
The combination of the potent MALT1 inhibitor, this compound, with genome-wide CRISPR-Cas9 screening provides a powerful platform for elucidating the complex cellular responses to MALT1 inhibition. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to identify novel drug targets, understand mechanisms of drug resistance, and discover effective combination therapies, ultimately accelerating the development of more effective treatments for MALT1-dependent malignancies and autoimmune disorders.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P1228: GENOME-WIDE CRISPR-CAS9 SCREENING IDENTIFIES THERAPEUTIC TARGETS FOR MATURE T-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autoimmune Disease Models with Malt1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in both the innate and adaptive immune systems.[1] As a paracaspase, MALT1 possesses dual functions: it acts as a scaffold protein and exhibits protease activity, both of which are integral to the activation of NF-κB and other signaling pathways essential for lymphocyte activation and proliferation.[1][2] Dysregulation of MALT1 activity has been implicated in various autoimmune diseases, making it a compelling therapeutic target.[2]
Malt1-IN-9 is a potent MALT1 protease inhibitor. While its primary characterization has been in the context of oncology, its mechanism of action holds significant promise for the investigation and potential treatment of autoimmune disorders. These application notes provide a comprehensive guide for utilizing this compound and other MALT1 inhibitors in preclinical autoimmune disease models, focusing on collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE).
Mechanism of Action of MALT1 Inhibition in Autoimmunity
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for T-cell and B-cell receptor signaling.[3] Upon activation, MALT1's protease function amplifies NF-κB signaling by cleaving and inactivating negative regulators such as A20 and RelB.[4] By inhibiting the proteolytic activity of MALT1, compounds like this compound can dampen the excessive lymphocyte activation and pro-inflammatory cytokine production that drive autoimmune pathology.[5][6] However, it is crucial to note that genetic inactivation of MALT1's protease activity in mice can lead to spontaneous autoimmunity, primarily due to impaired development and function of regulatory T cells (Tregs).[2][7] Pharmacological inhibition, however, may offer a therapeutic window where the anti-inflammatory effects can be uncoupled from the detrimental effects on Tregs.[5][6]
Quantitative Data Presentation
Due to the limited availability of public data specifically for this compound in autoimmune models, the following tables summarize quantitative data from studies using other well-characterized MALT1 inhibitors in rodent models of arthritis and multiple sclerosis. This information serves as a valuable reference for designing experiments with this compound.
Table 1: Efficacy of MALT1 Inhibitors in a Rat Collagen-Induced Arthritis (CIA) Model
| Compound | Dosing Regimen | Efficacy Readout | Results | Reference |
| Allosteric MALT1 Inhibitor | Oral administration | Reduction in clinical disease severity | Dose-dependent reduction in arthritis scores | [5] |
| Allosteric MALT1 Inhibitor | Oral administration | Synovial cytokine production | Reduced levels of pro-inflammatory cytokines in the synovium | [5] |
| MLT-943 | 10 mg/kg QD p.o. (prophylactic) | Paw swelling and joint histology | Full prevention of paw swelling and normalized joint histology scores | [8] |
| MLT-943 | 3 or 10 mg/kg QD p.o. (therapeutic) | Paw swelling and joint histology | Significant reduction in paw swelling and histological scores | [8] |
Table 2: Effects of MALT1 Inhibitors on Regulatory T cells (Tregs) in a Rat CIA Model
| Compound | Dosing Regimen | Efficacy Readout | Results | Reference |
| Allosteric MALT1 Inhibitor | Oral administration | Splenic Treg numbers | Reduction in Treg numbers was less pronounced in the context of inflammation compared to naïve animals. | [5] |
| MLT-943 | 5 mg/kg QD p.o. for 10 days (naïve rats) | Treg frequency in peripheral blood | Progressive reduction in the frequency of Foxp3+CD25+ Treg cells in circulating CD4+ T cells, maximal after 7 days. | [8] |
Table 3: Efficacy of MALT1 Inhibitors in a Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Dosing Regimen | Efficacy Readout | Results | Reference |
| Mepazine | Prophylactic or therapeutic administration | Clinical EAE score | Attenuation of EAE clinical symptoms | [9] |
| Mepazine | Prophylactic or therapeutic administration | Treg development | Did not affect Treg development in vivo | [9] |
Experimental Protocols
The following are detailed protocols for inducing autoimmune disease in mice and for the administration of MALT1 inhibitors.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or other MALT1 inhibitor)
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Syringes and needles (27G)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Emulsion (Day 0):
-
On the day of immunization, prepare a 1:1 emulsion of Type II collagen and CFA.
-
Draw equal volumes of collagen solution and CFA into two separate syringes connected by a Luer lock.
-
Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. Each mouse receives 100 µg of Type II collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of Type II collagen and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
MALT1 Inhibitor Administration:
-
Prophylactic Treatment: Begin daily administration of this compound (e.g., via oral gavage) from Day 0 or Day 20 until the end of the experiment. A dose of 10-30 mg/kg can be used as a starting point, based on data from other inhibitors.[8][10]
-
Therapeutic Treatment: Begin daily administration of this compound upon the first signs of arthritis (typically around Day 25-28).
-
-
Clinical Assessment:
-
Starting from Day 21, monitor mice daily for signs of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
This compound (or other MALT1 inhibitor)
-
Vehicle for inhibitor
-
Syringes and needles (27G)
Procedure:
-
Preparation of Emulsion (Day 0):
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG35-55 solution and CFA as described in the CIA protocol.
-
-
Immunization (Day 0):
-
Inject 100 µL of the emulsion subcutaneously on each flank of the mouse (total volume of 200 µL). Each mouse receives 200 µg of MOG35-55.
-
On the same day, inject 200 ng of PTX intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Inject another 200 ng of PTX i.p.
-
-
MALT1 Inhibitor Administration:
-
Prophylactic Treatment: Begin daily administration of this compound from Day 0 until the end of the experiment.
-
Therapeutic Treatment: Begin daily administration of this compound at the onset of clinical signs (typically around Day 10-14).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE starting from Day 7.
-
Score the mice based on the following scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
-
Visualization of Pathways and Workflows
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway in lymphocytes.
Experimental Workflow for Testing this compound in CIA Model
Caption: Experimental workflow for CIA model.
Conclusion
This compound, as a potent MALT1 protease inhibitor, represents a valuable tool for dissecting the role of MALT1 in autoimmune diseases. While direct in vivo data for this compound in autoimmunity is still emerging, the extensive research on other MALT1 inhibitors provides a strong rationale and a clear experimental framework for its investigation. The protocols and data presented here offer a solid foundation for researchers to explore the therapeutic potential of MALT1 inhibition in preclinical models of autoimmune disorders. Careful consideration of the dose-dependent effects on regulatory T cells will be crucial in the development of MALT1-targeted therapies for autoimmune diseases.
References
- 1. Frontiers | MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner [frontiersin.org]
- 2. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 6. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Frontiers | Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology [frontiersin.org]
- 9. Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validate User [ashpublications.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Malt1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of NF-κB signaling, a pathway crucial for the proliferation and survival of certain cancer cells, particularly B-cell lymphomas.[1][2] MALT1 possesses proteolytic activity that, when dysregulated, contributes to oncogenesis.[1][2] Malt1-IN-9 is a potent and specific inhibitor of the MALT1 paracaspase. By blocking the proteolytic function of MALT1, this compound disrupts the NF-κB signaling cascade, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[3][4][5] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative
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Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
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Necrotic cells: Annexin V-negative and PI-positive
MALT1 Signaling Pathway and Inhibition
MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for activating the NF-κB pathway downstream of antigen receptor signaling.[2] Inhibition of MALT1's proteolytic activity by compounds like this compound prevents the cleavage of its substrates, which are involved in the positive regulation of NF-κB signaling. This blockade ultimately leads to the induction of apoptosis.
Caption: MALT1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Note: The following protocols and data are based on studies using potent and specific MALT1 inhibitors. Optimal conditions for this compound may need to be determined empirically.
Cell Culture and Treatment
A variety of B-cell lymphoma cell lines are sensitive to MALT1 inhibition. Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and B-cell acute lymphoblastic leukemia (B-ALL) cell lines are particularly responsive.
Recommended Cell Lines:
Protocol:
-
Culture cells in appropriate media and conditions as recommended by the supplier.
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). Based on studies with similar inhibitors, incubation times of 48 hours to 7 days have been shown to be effective.[3][4][5]
Flow Cytometry Analysis of Apoptosis
This protocol utilizes a standard Annexin V-FITC and PI staining kit.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometer Setup:
-
Use appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: 530 nm) and PI (Ex: 488 nm; Em: >670 nm).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Gate on the main cell population based on forward and side scatter to exclude debris.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis using this compound.
Data Presentation
The following tables present representative data from studies using MALT1 inhibitors, demonstrating their pro-apoptotic effects.
Table 1: Apoptosis Induction in ABC-DLBCL Cell Lines Treated with a MALT1 Inhibitor (Compound 3)
| Cell Line | Treatment (1 µM for 6 days) | % Annexin V Positive Cells (Mean ± SD) |
| HBL-1 | Vehicle (DMSO) | 5.2 ± 1.1 |
| MALT1 Inhibitor | 25.8 ± 3.5 | |
| TMD8 | Vehicle (DMSO) | 6.1 ± 1.5 |
| MALT1 Inhibitor | 30.2 ± 4.1 | |
| OCI-Ly10 | Vehicle (DMSO) | 4.8 ± 0.9 |
| MALT1 Inhibitor | 22.5 ± 2.8 | |
| OCI-Ly3 | Vehicle (DMSO) | 7.3 ± 1.8 |
| MALT1 Inhibitor | 35.6 ± 5.2 |
Data adapted from a study using a potent MALT1 inhibitor and may require optimization for this compound.[5]
Table 2: Dose-Dependent Apoptosis in B-ALL Cell Lines Treated with MALT1 Inhibitor MI-2 for 48 hours
| Cell Line | MI-2 Concentration (µM) | % Annexin V Positive Cells (Mean ± SD) |
| RS4;11 | 0 (Control) | 8.5 ± 1.2 |
| 0.5 | 22.1 ± 2.5 | |
| 1.0 | 45.3 ± 4.1 | |
| KOPN-8 | 0 (Control) | 10.2 ± 1.8 |
| 0.5 | 28.7 ± 3.2 | |
| 1.0 | 52.6 ± 5.5 | |
| BALL-1 | 0 (Control) | 9.8 ± 1.5 |
| 0.5 | 25.4 ± 2.9 | |
| 1.0 | 48.9 ± 4.7 |
Data adapted from a study using MALT1 inhibitor MI-2 and may require optimization for this compound.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings | Run single-stain controls and adjust compensation. |
| Cells were overgrown or unhealthy | Use cells in the logarithmic growth phase. | |
| Low percentage of apoptotic cells | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to determine optimal conditions.[8] |
| Cell line is resistant to MALT1 inhibition | Test different cell lines known to be sensitive to MALT1 inhibitors. | |
| High percentage of necrotic cells (PI positive, Annexin V negative) | Harsh cell handling | Handle cells gently during harvesting and washing. |
| Drug concentration is too high, inducing necrosis | Test a lower range of drug concentrations. |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for investigating the pro-apoptotic effects of this compound. By utilizing flow cytometry with Annexin V and PI staining, researchers can effectively quantify apoptosis and elucidate the mechanism of action of this promising anti-cancer agent. It is recommended to perform initial optimization experiments to determine the ideal cell lines, drug concentrations, and incubation times for this compound.
References
- 1. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Troubleshooting & Optimization
Malt1-IN-9 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MALT1 inhibitor, Malt1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase. MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a key role in activating the NF-κB pathway downstream of antigen and other cellular receptors.[1][2][3] this compound exerts its effect by inhibiting the proteolytic activity of MALT1, thereby preventing the cleavage of MALT1 substrates and suppressing downstream NF-κB signaling.[4] It has demonstrated anticancer effects and has an IC50 of less than 500 nM in Raji MALT1-GloSensor cells.[4][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly in the study of hematological malignancies such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), where MALT1 activity is often constitutively elevated.[1][6] It serves as a tool to investigate the role of MALT1 in various cellular processes, including lymphocyte activation, inflammation, and oncogenesis.
Q3: What is the recommended solvent for dissolving this compound?
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter precipitation of this compound when diluting DMSO stock solutions into aqueous buffers or cell culture media. This guide provides potential solutions to address these solubility challenges.
Problem: Precipitate formation upon dilution of DMSO stock solution.
Possible Cause 1: Low aqueous solubility of the compound.
-
Solution 1.1: Optimize Solvent Concentration. Maintain a low final concentration of DMSO in your aqueous solution (typically ≤ 0.5%) to minimize solvent-induced toxicity in cellular assays. However, for compounds with poor aqueous solubility, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Solution 1.2: Use a Co-solvent. The use of a co-solvent can improve the solubility of hydrophobic compounds. Pluronic F-68 or other biocompatible surfactants can be used at low, non-toxic concentrations. Perform a literature search for appropriate co-solvents for similar chemical scaffolds.
-
Solution 1.3: Sonication. After diluting the DMSO stock in your aqueous buffer, sonicate the solution briefly. This can help to break down small aggregates and improve dissolution.
Possible Cause 2: Compound has "crashed out" of the DMSO stock.
-
Solution 2.1: Gentle Warming. Before use, gently warm the DMSO stock solution to 37°C for a short period (5-10 minutes) and vortex thoroughly to ensure the compound is fully dissolved.
-
Solution 2.2: Fresh Stock Preparation. If precipitation is consistently observed, prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
Quantitative Data: Solubility of MALT1 Inhibitors
The following table summarizes the reported solubility of common MALT1 inhibitors. This information can serve as a reference when working with this compound, for which specific public data is limited.
| Inhibitor Name | CAS Number | Molecular Weight ( g/mol ) | Reported Solubility |
| This compound | 2577170-77-3 | 478.45 | Data not publicly available. Presumed soluble in DMSO. |
| MI-2 | 1047953-91-2 | 455.72 | DMSO: 91 mg/mL (199.68 mM)[7] |
| Z-VRPR-FMK | 1381885-28-4 | 676.79 | Water: 1 mg/mL[8][9] |
Experimental Protocols
Protocol: MALT1 Cleavage Assay in ABC-DLBCL Cell Lines
This protocol describes a general workflow to assess the inhibitory effect of this compound on the cleavage of a known MALT1 substrate, BCL10, in a relevant cell line.
Materials:
-
ABC-DLBCL cell line (e.g., HBL-1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (anhydrous)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
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Primary antibodies: anti-BCL10 (cleaved and total), anti-GAPDH (loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture ABC-DLBCL cells according to standard protocols.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Treatment: Seed cells at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities for cleaved BCL10, total BCL10, and the loading control. Normalize the levels of cleaved BCL10 to total BCL10 and the loading control to determine the dose-dependent inhibitory effect of this compound.
Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Workflow for Testing this compound
Caption: Workflow for evaluating this compound inhibitory activity.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 [abbviescience.com]
- 4. MALT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Z-VRPR-FMK (Z-Val-Arg-Pro-DL-Arg-FMK, MALT1 inhibitor), MALT1 inhibitor (CAS 1381885-28-4) | Abcam [abcam.com]
- 9. Enzo Life Sciences Z-VRPR-FMK (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
How to prevent Malt1-IN-9 precipitation in media
Welcome to the technical support center for Malt1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of its precipitation in cell culture media.
Troubleshooting Guide
Issue: this compound precipitates in the cell culture medium upon addition.
Possible Cause 1: Poor Solubility in Aqueous Solutions
This compound, like many small molecule inhibitors, is lipophilic and has low solubility in aqueous-based cell culture media. Direct addition of a concentrated DMSO stock to the medium can cause the compound to crash out of solution.
Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your culture medium, perform an intermediate dilution step. First, dilute the concentrated stock in DMSO to a lower concentration. Then, add this intermediate dilution to the cell culture medium.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%, as most cells can tolerate this level without significant toxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing. This gradual introduction can help prevent localized high concentrations that lead to precipitation.
-
Ultrasonication: If precipitation persists, brief ultrasonication of the final working solution in the culture medium can help to redissolve the compound.[2] However, be cautious with this method as it can generate heat and potentially affect the stability of media components or the compound itself.
Possible Cause 2: Incorrect Stock Solution Preparation or Storage
Improperly prepared or stored stock solutions can contribute to precipitation issues.
Solution:
-
Solvent Quality: Use anhydrous, high-purity DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of lipophilic compounds.[2][3]
-
Storage Conditions: Store the this compound powder at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4]
Possible Cause 3: High Final Concentration of this compound
The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium.
Solution:
-
Determine Maximum Soluble Concentration: If you consistently observe precipitation at your desired concentration, it may be necessary to perform a solubility test to determine the maximum achievable concentration of this compound in your specific cell culture medium.
-
Consider Alternative Formulations: For in vivo studies or if solubility issues persist, you may need to explore the use of formulation vehicles such as cyclodextrins, though this would require significant optimization and validation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, high-purity, anhydrous grade of DMSO to prepare your stock solution.[2]
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C.[4] Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase.[6] MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signaling complex, which is crucial for the activation of NF-κB signaling in lymphocytes.[1][7] By inhibiting the protease activity of MALT1, this compound can block downstream NF-κB activation.[6][8]
Q4: Are there other MALT1 inhibitors available?
A4: Yes, several other MALT1 inhibitors have been developed with varying potencies. The table below summarizes the half-maximal inhibitory concentration (IC50) values for some of these compounds.
| Inhibitor | IC50 | Notes |
| This compound | <500 nM | Potent MALT1 protease inhibitor.[6] |
| MI-2 | 5.84 µM | Irreversibly suppresses MALT1 protease function.[6] |
| MLT-748 | 5 nM | Potent and selective allosteric inhibitor of MALT1.[6] |
| Mepazine | 0.42 - 0.83 µM | Potent and selective MALT1 protease inhibitor.[6] |
| MLT-231 | 9 nM | Highly selective allosteric MALT1 inhibitor.[9] |
| z-VRPR-fmk | 0.14 µM (Ki) | A tetrapeptide irreversible inhibitor of MALT1.[9] |
Q5: What is the MALT1 signaling pathway?
A5: The MALT1 signaling pathway is a crucial regulator of immune responses. Upon antigen receptor stimulation, a protein complex consisting of CARD11, BCL10, and MALT1 (the CBM complex) is formed.[1] This complex acts as a scaffold to recruit other proteins that ultimately lead to the activation of the transcription factor NF-κB, which plays a vital role in lymphocyte activation, proliferation, and survival.[1][7] MALT1's protease activity is essential for cleaving and inactivating negative regulators of the NF-κB pathway, thereby amplifying the signal.[8][10]
Figure 1: Simplified MALT1 signaling pathway.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step guide to preparing a working solution of this compound while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
-
Sterile, low-retention pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
On a calibrated balance, carefully weigh out the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
In a new sterile microcentrifuge tube, dilute the 10 mM stock 1:10 with sterile DMSO to create a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Vortex gently to mix.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Determine the final concentration of this compound needed for your experiment (e.g., 1 µM).
-
Calculate the volume of the 1 mM intermediate dilution required to achieve the desired final concentration in your total volume of cell culture medium.
-
Crucially, add the intermediate dilution to the pre-warmed cell culture medium, not the other way around.
-
Add the calculated volume of the 1 mM intermediate solution dropwise to the medium while gently swirling the flask or plate. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the medium for any signs of precipitation. If slight cloudiness appears, gently swirl the medium at 37°C for a few minutes to aid dissolution.
-
Figure 2: Recommended workflow for this compound use.
References
- 1. MALT1 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ziath.com [ziath.com]
- 4. MALT1 paracaspase inhibitor 3|2088355-90-0|MSDS [dcchemicals.com]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of Malt1-IN-9
Welcome to the technical support center for MALT1-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this MALT1 inhibitor in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of lymphocytes.[1][2] It functions as both a scaffold protein and a protease.[3][4] Upon immune receptor engagement, MALT1 is recruited into the CARD-BCL10-MALT1 (CBM) complex, which is essential for activating the NF-κB signaling pathway.[5][6][7] The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of this pathway, such as A20 and RelB.[3][8] this compound is designed to inhibit this proteolytic activity, thereby dampening NF-κB signaling and subsequent inflammatory responses.
Q2: I am seeing no effect from this compound in my cell-based assay. What could be the issue?
A2: There are several potential reasons for a lack of effect. First, ensure that the cell line you are using has an active MALT1-dependent signaling pathway. For example, Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cells often exhibit constitutive MALT1 activity and are sensitive to its inhibition.[9][10] Second, the concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Third, issues with the compound's solubility or stability in your culture medium could be a factor. Refer to the troubleshooting guide below for more detailed steps.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. A typical starting point is to perform a dose-response curve. We recommend a concentration range spanning from low nanomolar to mid-micromolar. Key readouts to assess the inhibitor's efficacy include monitoring the cleavage of known MALT1 substrates like RelB or A20 via Western blot, or measuring the activity of the downstream NF-κB pathway. For a detailed procedure, please refer to the "Experimental Protocol: Determining the Optimal Concentration of this compound" section below.
Q4: Is this compound soluble in aqueous media?
A4: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is typically recommended to prepare a high-concentration stock solution in a solvent such as DMSO. Subsequent dilutions into your aqueous experimental medium should be done carefully to avoid precipitation. If you suspect solubility issues, refer to the troubleshooting guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory activity | Inappropriate cell model | Confirm that your cell line relies on MALT1 signaling. ABC-DLBCL cell lines are a good positive control.[9][10] |
| Suboptimal inhibitor concentration | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the IC50. | |
| Compound degradation | Ensure proper storage of the compound (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment. | |
| Compound precipitation in media | Poor solubility | Prepare a high concentration stock in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Vortex gently while diluting. Consider using a surfactant like Tween 80 for in vivo formulations, though this should be tested for cell toxicity in vitro. |
| High background or off-target effects | Inhibitor concentration is too high | Lower the concentration of this compound. Ensure you are working within the optimal inhibitory range determined from your dose-response curve. |
| Non-specific binding | Include appropriate vehicle controls (e.g., DMSO) in all experiments. | |
| Inconsistent results between experiments | Variability in cell culture | Maintain consistent cell passage numbers, confluency, and stimulation conditions. |
| Inconsistent compound preparation | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Data Summary
The following table summarizes typical concentration ranges and IC50/GI50 values for various MALT1 inhibitors reported in the literature. This can serve as a reference for designing your experiments with this compound.
| MALT1 Inhibitor | Cell Line | Assay Type | Reported IC50/GI50 |
| Compound 3 | OCI-Ly3, OCI-Ly10, TMD8, HBL-1 | RelB Cleavage Inhibition | Effective at 200 nM[9] |
| z-VRPR-fmk | DLBCL cell lines | Survival and Proliferation | 75 µM[10] |
| MALT1-IN-13 | HBL1, TMD8 | Proliferation | GI50: 1.5 µM, 0.7 µM[11] |
| MALT1-IN-13 | HBL1 | Apoptosis Induction | Effective at 0-10 µM[11] |
| MALT1-IN-13 | In vitro MALT1 activity | Biochemical Assay | IC50: 1.7 µM[11] |
Experimental Protocols
Experimental Protocol: Determining the Optimal Concentration of this compound
Objective: To determine the effective concentration range of this compound for inhibiting MALT1 protease activity in a cell-based assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line (e.g., ABC-DLBCL line such as HBL-1 or TMD8)
-
Cell culture medium and supplements
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin (optional, for stimulating MALT1 activity)
-
Reagents for Western blotting (lysis buffer, antibodies against RelB, A20, and a loading control like beta-actin)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay (e.g., 1 x 10^5 cells/well for suspension cells).
-
Dose-Response Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. A common concentration range to test is 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).
-
Add the diluted inhibitor to the cells and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Assessment of MALT1 Activity (Western Blot):
-
After incubation, harvest the cells and prepare cell lysates.
-
Perform Western blotting to detect the cleavage of MALT1 substrates. A reduction in the cleaved forms of RelB or A20 with increasing concentrations of this compound indicates successful inhibition.
-
-
Assessment of Cell Viability/Proliferation:
-
To the 96-well plates from step 3, add a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) to determine the effect of the inhibitor on cell growth.
-
Plot the cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcome: You should observe a dose-dependent decrease in MALT1 substrate cleavage and/or a reduction in cell viability. The optimal concentration for your downstream experiments will be the lowest concentration that gives a significant and reproducible inhibitory effect.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for a lack of inhibitory effect.
References
- 1. MALT1 - Wikipedia [en.wikipedia.org]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. MALT1-IN-13_TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Inconsistent Results with Malt1-IN-9
Welcome to the technical support center for Malt1-IN-9, a potent MALT1 protease inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase.[1] MALT1 is a crucial component of the CBM (CARD11-BCL10-MALT1) signaling complex, which plays a key role in NF-κB activation downstream of antigen receptors in lymphocytes.[2][3][4][5][6][7] this compound exerts its effect by specifically inhibiting the proteolytic activity of MALT1.[8] This inhibition prevents the cleavage of MALT1 substrates such as A20, BCL10, CYLD, and RelB, which are involved in the regulation of NF-κB signaling.[2][7][9][10][11] By blocking MALT1's protease function, this compound effectively dampens NF-κB-dependent gene expression, which can lead to reduced cell proliferation and survival in susceptible cancer cells, particularly those of the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][7]
Q2: In which cell lines are MALT1 inhibitors like this compound expected to be most effective?
A2: MALT1 inhibitors have shown particular efficacy in cell lines that are dependent on chronic B-cell receptor (BCR) signaling and constitutive NF-κB activation for their survival. This is especially true for the ABC subtype of DLBCL.[2][7] In contrast, Germinal Center B-cell like (GCB) DLBCL cell lines are generally less sensitive to MALT1 inhibition.[2] The differential sensitivity is attributed to the constitutive activation of the CBM complex and subsequent MALT1 proteolytic activity in ABC-DLBCL cells.[2][7]
Q3: What are the known substrates of MALT1 that can be used as biomarkers for target engagement of this compound?
A3: Several proteins are known to be cleaved by MALT1. Monitoring the cleavage of these substrates can serve as a reliable indicator of this compound's activity in your cellular assays. Key substrates include:
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A20 (TNFAIP3): A negative regulator of NF-κB signaling. Its cleavage by MALT1 is inhibited by MALT1 inhibitors.[2][7]
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BCL10: A central component of the CBM complex. MALT1-mediated cleavage of BCL10 is blocked by MALT1 inhibitors.[2][7][11]
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CYLD: A deubiquitinating enzyme that negatively regulates NF-κB signaling.[12][13]
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RelB: A member of the NF-κB family of transcription factors.[9][11][12]
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Regnase-1: An RNase that degrades inflammatory mRNAs.[9][12]
The inhibition of the cleavage of these substrates can be assessed by Western blot.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability/Proliferation
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Choice | Confirm that you are using a cell line known to be sensitive to MALT1 inhibition (e.g., ABC-DLBCL lines like OCI-Ly3, HBL-1, or TMD8).[2][7][12] GCB-DLBCL cell lines are expected to be less responsive. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported IC50 in Raji MALT1-GloSensor cells is <500 nM, but this can vary between cell lines.[1] |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture medium. Visually inspect the stock solution for any precipitates. Consider preparing fresh dilutions for each experiment. |
| Compound Stability | This compound may degrade over time, especially if not stored properly. Store the compound as recommended by the supplier, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Incorrect Assay Duration | The effects of MALT1 inhibition on cell viability may take time to manifest. For viability assays, incubation times of 72 hours or longer may be necessary.[2] |
Issue 2: No Evidence of MALT1 Target Engagement in Western Blots
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time | The inhibition of substrate cleavage can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 36 hours) to determine the optimal treatment duration for observing maximal inhibition of substrate cleavage.[2] |
| Low MALT1 Activity in Untreated Cells | In some cell lines, the basal MALT1 activity might be low. To confirm that your experimental system is working, you can stimulate MALT1 activity with PMA and ionomycin.[14] Then, assess the ability of this compound to block this induced substrate cleavage. |
| Antibody Quality | Ensure that the primary antibodies used for detecting MALT1 substrates (e.g., A20, BCL10) and their cleavage products are validated for Western blotting and are of high quality. |
| Protein Extraction and Handling | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the integrity of your target proteins. |
Issue 3: Off-Target Effects or Unexpected Phenotypes
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Using excessively high concentrations of this compound can lead to off-target effects. Stick to the lowest effective concentration determined from your dose-response studies. |
| Long-term Inhibition Effects | Prolonged inhibition of MALT1 has been associated with effects on regulatory T cells (Tregs) and the potential for immune dysregulation in vivo.[15][16][17] While less of a concern in short-term in vitro experiments, be mindful of these potential effects in long-term studies or in vivo models. |
| Cell Line Specific Responses | The cellular response to MALT1 inhibition can be context-dependent. Consider using multiple cell lines to confirm that the observed phenotype is a consistent consequence of MALT1 inhibition. |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Seed 5 x 10^4 cells per well in a 96-well plate.
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Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
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Add MTT (500 µg/mL) or MTS (400 µg/mL) reagent to each well according to the manufacturer's instructions.[2]
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Incubate for 2-4 hours at 37°C.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate cell viability relative to the vehicle-treated control.
Western Blot for MALT1 Substrate Cleavage
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Treat cells with this compound or vehicle control for the desired time.
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Lyse the cells in a suitable lysis buffer (e.g., Triton X-100 buffer) containing protease and phosphatase inhibitors.[14]
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Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., A20, BCL10).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analyze the band intensities to assess the extent of substrate cleavage.
Data Presentation
Table 1: Example Dose-Response of this compound on ABC-DLBCL Cell Viability
| This compound Concentration (nM) | OCI-Ly3 (% Viability) | HBL-1 (% Viability) |
| 0 (Vehicle) | 100 | 100 |
| 10 | 95 | 92 |
| 50 | 78 | 75 |
| 100 | 55 | 51 |
| 500 | 25 | 22 |
| 1000 | 10 | 8 |
This is example data and should be generated by the user for their specific experimental conditions.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MALT1 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALT1 is not alone after all: identification of novel paracaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Malt1-IN-9 cytotoxicity in non-cancerous cell lines
Disclaimer: Publicly available information on the specific MALT1 inhibitor, Malt1-IN-9 (CAS: 2577170-77-3), is limited. Data within this technical support center is primarily based on studies of other well-characterized MALT1 inhibitors, such as MI-2, and general knowledge of this inhibitor class. This information should serve as a representative guide. Researchers are advised to perform their own dose-response experiments for this compound in their specific non-cancerous cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of MALT1 inhibitors in non-cancerous cell lines?
A1: The primary therapeutic targets of MALT1 inhibitors are cancer cells, particularly certain types of lymphomas that are dependent on the MALT1 signaling pathway for survival.[1][2] Generally, MALT1 inhibitors are designed to have selective toxicity towards these cancer cells. However, effects on non-cancerous cells can occur, and the cytotoxic profile can vary depending on the specific compound, cell type, and experimental conditions. Long-term inhibition of MALT1 may present safety concerns, such as effects on regulatory T cells (Tregs).
Q2: Are there any known off-target effects of MALT1 inhibitors in non-cancerous cells?
A2: A key concern with MALT1 inhibition is the potential for effects on the immune system. MALT1 is crucial for the function and maintenance of regulatory T cells (Tregs). Inhibition of MALT1 can lead to a reduction in Treg numbers and function, which could potentially lead to autoimmune-like side effects with prolonged exposure. Researchers should carefully monitor immune cell populations and markers of immune activation in their in vivo studies.
Q3: What are the expected effects of MALT1 inhibition on non-cancerous cell signaling?
A3: MALT1 is a key component of the CBM (CARD11/BCL10/MALT1) complex, which is crucial for NF-κB signaling downstream of various receptors in both immune and non-immune cells.[3] Inhibition of MALT1's protease activity is expected to downregulate NF-κB target gene expression. In non-cancerous cells, this could affect processes such as inflammation, cell survival, and proliferation under specific stimulatory conditions. For instance, in human renal tubular epithelial cells, MALT1 inhibition has been shown to suppress pathways related to fibrosis.[1]
Q4: How does the cytotoxicity of MALT1 inhibitors in non-cancerous cells compare to cancer cells?
A4: MALT1 inhibitors are generally expected to exhibit a therapeutic window, being more potent against cancer cells that are "addicted" to MALT1 signaling for their survival and proliferation. Non-cancerous cells, which are typically not reliant on this pathway for constitutive survival, are expected to be less sensitive. However, this is highly dependent on the specific cell line and the context of the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in non-cancerous control cell lines at expected therapeutic concentrations. | - The specific cell line may be unexpectedly sensitive to MALT1 inhibition. - Off-target effects of the compound. - Issues with compound concentration or solvent toxicity. | - Perform a full dose-response curve to determine the precise IC50 for your cell line. - Use a lower concentration of the inhibitor. - Include a vehicle-only control to assess solvent toxicity. - Consider using a different MALT1 inhibitor with a known, more favorable selectivity profile for comparison. |
| No significant effect observed on non-cancerous cells, even at high concentrations. | - The chosen non-cancerous cell line may not have significant basal MALT1 activity. - The experimental endpoint may not be sensitive to MALT1 inhibition in these cells. | - Confirm MALT1 expression and basal NF-κB activity in your cell line. - Consider stimulating the cells to activate the MALT1 pathway (e.g., with PMA and ionomycin for immune cells) to observe an inhibitory effect. - Evaluate more sensitive endpoints beyond simple viability, such as the expression of specific NF-κB target genes. |
| Inconsistent results between experiments. | - Variability in cell health and passage number. - Inconsistent compound preparation or storage. - Variations in incubation time or cell density. | - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. - Standardize all experimental parameters, including cell seeding density, treatment duration, and assay protocols. |
| Difficulty in interpreting the mechanism of cytotoxicity. | - It is unclear if the observed cell death is due to on-target MALT1 inhibition or other effects. | - Perform a Western blot to confirm the inhibition of MALT1 activity by assessing the cleavage of known MALT1 substrates (e.g., CYLD, BCL10). - Use a rescue experiment, if possible, by overexpressing a constitutively active downstream effector of the NF-κB pathway. - Employ specific apoptosis and necrosis assays to characterize the mode of cell death. |
Quantitative Data on MALT1 Inhibitor Effects in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Compound | Observed Effect | Concentration/Dosage | Reference |
| HK-2 | Human Renal Proximal Tubule Epithelial Cells | MI-2 | Suppression of high glucose-induced epithelial-to-mesenchymal transition (EMT) and fibrosis. | 1, 2, and 4 µM | [1] |
| HHSEC | Human Hepatic Sinusoidal Endothelial Cells | MI-2 | Reduction of inflammatory markers and reactive oxygen species (ROS) production. | Not specified | |
| HLEC | Human Liver Endothelial Cells | MI-2 | Reduction of inflammatory marker expression. | Not specified |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT/XTT)
This protocol provides a general framework for determining the IC50 value of a MALT1 inhibitor in a non-cancerous adherent cell line.
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Cell Seeding:
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Culture the desired non-cancerous cell line to ~80% confluency.
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Trypsinize and resuspend the cells in fresh culture medium.
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Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., from 1 nM to 100 µM).
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Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
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Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Assay (MTT Example):
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well.
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Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
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Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
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Plot the percentage of cell viability against the logarithm of the compound concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
MALT1 Signaling Pathway
Caption: Simplified MALT1 signaling pathway initiated by TCR engagement, leading to NF-κB activation.
Experimental Workflow for Cytotoxicity Assay
Caption: General experimental workflow for determining the cytotoxicity of a compound in vitro.
References
- 1. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MALT1 Inhibitors in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MALT1 inhibitors, such as Malt1-IN-9, in long-term experimental settings.
Disclaimer
Data on specific resistance mechanisms to this compound are limited. The information provided is based on studies of MALT1 inhibitors as a class. These general principles are applicable to overcoming resistance during long-term investigation of this compound.
Troubleshooting Guides
This section addresses common issues observed during long-term studies with MALT1 inhibitors.
Issue 1: Decreased Sensitivity to this compound Over Time
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Question: My cancer cell line, initially sensitive to this compound, is showing reduced responsiveness after prolonged culture with the inhibitor. What are the potential underlying mechanisms?
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Answer: Resistance to MALT1 inhibitors can emerge through several mechanisms that allow cancer cells to bypass the need for MALT1 activity. Key possibilities include:
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Activation of Parallel Survival Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that are independent of MALT1. A common observation is the activation of the PI3K/AKT/mTOR pathway, which can provide an alternative route for promoting cell survival and proliferation.[1][2][3]
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Feedback Mechanisms: Inhibition of MALT1 can trigger feedback loops that reactivate pro-survival signals. For instance, blocking MALT1 has been shown to lead to the activation of mTOR signaling, which can counteract the inhibitory effects of the drug.[2]
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Bypass of Upstream Signaling Components: In some contexts, resistance can be driven by overexpression of MALT1 itself, which may bypass the need for upstream signals from BTK/CARD11.[1][4]
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Mutations Downstream of MALT1: Although less commonly reported for MALT1 inhibitors specifically, mutations in downstream effectors of the NF-κB pathway could theoretically confer resistance.
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Issue 2: Heterogeneous Response to this compound in a Cell Population
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Question: I am observing a mixed population of sensitive and resistant cells in my long-term culture treated with this compound. How can I investigate and address this?
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Answer: A heterogeneous response suggests the selection and expansion of a pre-existing resistant subclone or the emergence of new resistant variants.
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Isolate and Characterize Resistant Clones: Utilize single-cell cloning techniques to isolate the resistant population. Once isolated, characterize these clones to identify the resistance mechanisms as described in Issue 1. This can be achieved through phosphoproteomics, Western blotting for key signaling proteins (p-AKT, p-S6), or transcriptomic analysis.
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Consider Combination Therapy: A heterogeneous population may be more effectively targeted with a combination of drugs. Based on the likely resistance mechanisms, a combination of a MALT1 inhibitor with a PI3K/mTOR inhibitor or a BCL2 inhibitor could be effective in eliminating both the sensitive and resistant populations.[2][5][6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent MALT1 protease inhibitor with an IC50 of <500 nM in Raji MALT1-GloSensor cells.[8][9][10] MALT1 is a paracaspase that functions as a critical mediator in the NF-κB signaling pathway, particularly downstream of B-cell and T-cell receptor activation.[8][9][11] MALT1 has two main functions: as a scaffold protein to recruit other signaling molecules, and as a protease that cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[8][12] By inhibiting the protease activity of MALT1, this compound blocks the amplification of NF-κB signaling, which is crucial for the survival and proliferation of certain cancer cells, especially specific subtypes of B-cell lymphomas.[11]
Q2: What are the potential synergistic drug combinations to overcome resistance to this compound?
A2: Several studies have identified synergistic combinations with MALT1 inhibitors that can prevent or overcome resistance. These include:
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BTK Inhibitors (e.g., Ibrutinib, Pirtobrutinib): Co-targeting MALT1 and BTK has been shown to be effective in overcoming resistance to BTK inhibitors, particularly in mantle cell lymphoma.[1][4] This combination can more comprehensively block the B-cell receptor signaling pathway.
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BCL2 Inhibitors (e.g., Venetoclax): MALT1 inhibition can increase the dependence of cancer cells on the anti-apoptotic protein BCL2. Combining a MALT1 inhibitor with a BCL2 inhibitor like venetoclax has demonstrated synergistic cell killing in preclinical models of B-cell malignancies.[5][6][7]
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PI3K/mTOR Inhibitors: As resistance to MALT1 inhibitors can be mediated by the upregulation of the PI3K/AKT/mTOR pathway, combining a MALT1 inhibitor with a PI3K or mTOR inhibitor has shown strong synergistic effects in killing lymphoma cells.[2][3]
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Immune Checkpoint Inhibitors: Targeting MALT1 may also help to overcome resistance to immune checkpoint inhibitors by modulating the tumor microenvironment.[13][14]
Q3: Are there any known biomarkers that predict sensitivity or resistance to MALT1 inhibitors?
A3: Sensitivity to MALT1 inhibitors is often associated with cancers that are dependent on chronic B-cell receptor signaling and constitutive NF-κB activation.[12][15] This includes activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) with mutations in upstream components like CD79A/B or CARD11.[16] Conversely, resistance may be associated with the upregulation of parallel survival pathways like the PI3K/AKT/mTOR pathway.[2][3]
Quantitative Data
Table 1: Potency of Various MALT1 Inhibitors
| Inhibitor | Target | IC50 / GI50 | Cell Line / Assay | Reference |
|---|---|---|---|---|
| This compound | MALT1 Protease | <500 nM | Raji MALT1-GloSensor cells | [8][9][10] |
| MI-2 | MALT1 Protease | 5.84 µM | Biochemical Assay | [17] |
| Safimaltib (JNJ-67856633) | Allosteric MALT1 | 0.0224 µM | Biochemical Assay | |
| Z-VRPR-fmk | MALT1 Protease | - | Irreversible inhibitor | |
| Mepazine | MALT1 Protease | 0.83 µM (full length) | Biochemical Assay | [17] |
| MLT-985 | Allosteric MALT1 | 3 nM | Biochemical Assay | [1] |
| ABBV-MALT1 | Allosteric MALT1 | 349 nM | Biochemical Assay | [11] |
| Compound [I] (Liang, X. et al.) | MALT1 Protease | 1.7 µM | Biochemical Assay | [3] |
| Janssen Exemplified Compound | MALT1 | 0.0085 µM | Biochemical Assay |[6] |
Table 2: Reported Synergistic Combinations with MALT1 Inhibitors
| Combination Partner | Cancer Type | Effect | Reference |
|---|---|---|---|
| BTK Inhibitors | Mantle Cell Lymphoma | Overcomes BTK inhibitor resistance | [1][4] |
| BCL2 Inhibitors | B-cell Lymphoma | Synergistic cell killing, durable responses | [5][6][7] |
| PI3K/mTOR Inhibitors | Diffuse Large B-cell Lymphoma | Highly synergistic apoptosis and proliferation inhibition | [2][3] |
| Immune Checkpoint Inhibitors | Solid Tumors | Overcomes resistance to immune checkpoint inhibitors |[13][14] |
Experimental Protocols
Protocol 1: Generation of MALT1 Inhibitor-Resistant Cell Lines
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Cell Culture: Culture a MALT1 inhibitor-sensitive cell line (e.g., HBL-1, TMD8) in standard growth medium.
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Initial Treatment: Treat the cells with the MALT1 inhibitor (e.g., this compound) at a concentration equivalent to the GI25 (25% growth inhibition).
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Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of the MALT1 inhibitor in a stepwise manner. Allow the cells to adapt to each new concentration before proceeding to the next.
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Selection of Resistant Population: Continue this process until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 5-10 times the initial GI50).
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Verification of Resistance: Confirm the resistant phenotype by performing a dose-response cell viability assay and comparing the GI50 of the resistant line to the parental cell line.
Protocol 2: Evaluation of Synergistic Drug Combinations
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Experimental Setup: Seed cancer cells in 96-well plates.
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Drug Titration: Prepare serial dilutions of the MALT1 inhibitor and the potential synergistic partner drug.
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Combination Treatment: Treat the cells with each drug alone and in combination across a range of concentrations.
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Cell Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo).
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Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Investigating and Overcoming Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Oligomeric Structure of the MALT1 Tandem Ig-Like Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 6. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MALT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 15. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abmole.com [abmole.com]
Technical Support Center: Malt1-IN-9 and MALT1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Malt1-IN-9 and other MALT1 inhibitors in their experiments.
Troubleshooting Guide
Q1: My in-vitro IC50 for this compound is significantly higher than expected.
A1: Several factors can lead to an apparent decrease in the potency of this compound in in-vitro assays. Here are the most common causes and troubleshooting steps:
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Serum Protein Binding: The most likely cause is the presence of serum in your cell culture medium. Small molecule inhibitors like this compound can bind to serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). This binding sequesters the inhibitor, reducing the free concentration available to interact with the MALT1 target.
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Troubleshooting:
-
Quantify the Impact: Perform your assay in both serum-free and serum-containing media (e.g., 10% Fetal Bovine Serum) to determine the extent of the IC50 shift.
-
Reduce Serum Concentration: If your experimental design allows, reduce the serum concentration in your media.
-
Use Serum-Free Media: For biochemical assays, it is highly recommended to use serum-free conditions. For cell-based assays, consider adapting your cells to serum-free media if possible.
-
Consider the Unbound Fraction: When comparing your results to published data, ensure that the experimental conditions, particularly the serum concentration, are comparable. The pharmacologically relevant concentration is the unbound fraction of the inhibitor.
-
-
-
Compound Stability: this compound, like any chemical compound, may degrade over time, especially if not stored correctly.
-
Troubleshooting:
-
Proper Storage: Ensure your stock solutions of this compound are stored at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
-
Assay-Specific Issues: The observed potency can be influenced by the specific parameters of your assay.
-
Troubleshooting:
-
Enzyme/Substrate Concentration (Biochemical Assays): Ensure that the enzyme and substrate concentrations are appropriate. High concentrations of the MALT1 enzyme or its substrate can lead to an underestimation of inhibitor potency.
-
Cell Density (Cell-Based Assays): High cell densities can sometimes affect the apparent potency of a compound. Ensure you are using a consistent and appropriate cell number for your assays.
-
Incubation Time: The incubation time with the inhibitor can influence the IC50 value, especially for irreversible or slow-binding inhibitors. Optimize and standardize the incubation time in your protocol.
-
-
Frequently Asked Questions (FAQs)
Q2: What is this compound and how does it work?
A2: this compound is a potent small molecule inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease.[1][2] MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, which is essential for the function of immune cells like T-cells and B-cells.[3][4][5][6][7][8][9] By inhibiting the proteolytic activity of MALT1, this compound can block downstream NF-κB signaling.[3][8] This mechanism of action gives it potential as a therapeutic agent for certain types of cancers, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and autoimmune diseases where MALT1 activity is dysregulated.[8][10][11] In a cell-based reporter assay using Raji MALT1-GloSensor cells, this compound has an IC50 value of less than 500 nM.[1][2]
Q3: What is the difference between a biochemical assay and a cell-based assay for MALT1 activity?
A3:
-
Biochemical Assays utilize a purified or recombinant MALT1 enzyme and a synthetic substrate. These assays directly measure the ability of an inhibitor to block the enzymatic activity of MALT1 in a controlled, cell-free environment. They are useful for determining the direct potency of an inhibitor (e.g., IC50 or Ki values) without the complexities of cellular uptake, metabolism, or efflux.
-
Cell-Based Assays measure the activity of MALT1 within a living cell. These assays provide a more physiologically relevant assessment of an inhibitor's efficacy, as they account for factors like cell permeability and stability. Examples include measuring the cleavage of endogenous MALT1 substrates or using reporter gene assays that are dependent on MALT1 activity.
Q4: How does serum concentration affect the IC50 of MALT1 inhibitors?
A4: Serum contains a high concentration of proteins, such as albumin, that can bind to small molecule inhibitors. This binding is a reversible equilibrium, but it effectively reduces the concentration of the free, unbound inhibitor that is available to engage with its target, MALT1. Consequently, in the presence of serum, a higher total concentration of the inhibitor is required to achieve the same level of MALT1 inhibition, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value. The magnitude of this shift depends on the inhibitor's affinity for serum proteins.
Data Presentation
Table 1: Illustrative Example of the Impact of Serum Concentration on MALT1 Inhibitor IC50
Disclaimer: The following data is for illustrative purposes only to demonstrate the potential effect of serum on inhibitor potency. Actual values for this compound may vary and need to be determined experimentally.
| Inhibitor | Assay Type | Serum Concentration | IC50 (nM) | Fold Shift |
| This compound (Example) | Biochemical | 0% | 50 | - |
| Cell-Based | 10% FBS | < 500[1][2] | >10x | |
| Inhibitor X (Hypothetical) | Cell-Based | 0% | 100 | - |
| Cell-Based | 5% FBS | 500 | 5x | |
| Cell-Based | 10% FBS | 1200 | 12x | |
| Inhibitor Y (Hypothetical) | Cell-Based | 0% | 200 | - |
| Cell-Based | 5% FBS | 450 | 2.25x | |
| Cell-Based | 10% FBS | 900 | 4.5x |
Experimental Protocols
Protocol 1: Biochemical MALT1 Protease Activity Assay (Fluorogenic)
This protocol is adapted from commercially available MALT1 assay kits and published literature.
Materials:
-
Recombinant Human MALT1 enzyme
-
MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)
-
1X MALT1 Assay Buffer
-
This compound or other inhibitors
-
Black, low-binding 96-well microtiter plate
-
Fluorescent microplate reader with excitation/emission wavelengths of 360/460 nm
Procedure:
-
Prepare Inhibitor Solutions: Prepare serial dilutions of this compound in 1X MALT1 Assay Buffer.
-
Enzyme Preparation: Thaw the recombinant MALT1 enzyme on ice and dilute it to the desired concentration in 1X MALT1 Assay Buffer.
-
Assay Reaction: a. Add 50 µL of the diluted MALT1 enzyme solution to each well of the 96-well plate. b. Add 25 µL of the inhibitor solution (or buffer for control wells) to the corresponding wells. c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the MALT1 fluorogenic substrate to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at 2-minute intervals for 60-90 minutes using a microplate reader.
-
Data Analysis: Determine the initial reaction rates (Vmax) from the linear portion of the fluorescence versus time curve. Plot the percentage of MALT1 activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based MALT1 GloSensor™ Reporter Assay
This protocol is based on the principles of the GloSensor™ technology for measuring intracellular protease activity.
Materials:
-
Raji cells stably expressing a MALT1-GloSensor™ reporter construct
-
Cell culture medium (e.g., RPMI-1640) with and without serum
-
This compound or other inhibitors
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for stimulation
-
GloSensor™ Assay Reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Raji MALT1-GloSensor™ cells in the 96-well plate at a density of 50,000-100,000 cells per well in 100 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate culture medium (with or without serum). Add 50 µL of the inhibitor dilutions to the cells and incubate for 1-2 hours.
-
Cell Stimulation: Prepare a stimulation solution of PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM) in culture medium. Add 50 µL of this solution to the wells to activate MALT1. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Add 100 µL of GloSensor™ Assay Reagent to each well. c. Incubate for 10-15 minutes at room temperature, protected from light. d. Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signals of the inhibitor-treated wells to the stimulated control wells. Plot the percentage of MALT1 activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: MALT1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for High IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MALT | TargetMol [targetmol.com]
- 3. New MALT1 inhibitors disclosed in Janssen patent | BioWorld [bioworld.com]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: Malt1-IN-9 In Vitro Stability
This guide provides essential information and protocols for researchers investigating the in vitro degradation and half-life of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, such as Malt1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the function of MALT1, and why is it a therapeutic target?
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique human paracaspase, an enzyme that functions as a critical regulator in the immune system.[1][2] It has a dual role, acting as both a scaffold protein and a protease.[3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for activating the NF-κB transcription factor pathway downstream of antigen receptors in lymphocytes (T and B cells).[4][5][6] This activation is crucial for the proliferation and survival of these immune cells.[2][4]
Aberrant MALT1 activity is linked to certain types of cancers, particularly activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where it promotes cancer cell survival.[3][7][8] Therefore, inhibiting MALT1's protease activity is a promising therapeutic strategy for these malignancies and various inflammatory disorders.[8][9]
Q2: Why is it critical to determine the in vitro degradation and half-life of this compound?
Understanding the in vitro metabolic stability of a compound like this compound is a cornerstone of early drug development.[10] These experiments predict how the compound might be metabolized in the body (in vivo). The primary goals are:
-
To Estimate In Vivo Clearance: The liver is the main site of drug metabolism, and in vitro assays using liver microsomes can estimate a compound's intrinsic clearance.[11][12]
-
To Rank Order Compounds: Researchers can compare the stability of different compounds to select candidates with more favorable pharmacokinetic properties.[12]
-
To Identify Potential Drug-Drug Interactions: These assays help understand which metabolic enzymes, primarily cytochrome P450s (CYPs), are involved in the compound's breakdown.[10][11]
A compound that degrades too rapidly may have a short half-life in the body, making it difficult to maintain a therapeutic concentration. Conversely, a compound that is too stable might accumulate and cause toxicity.
Q3: What is the expected in vitro half-life for this compound?
Specific quantitative data on the in vitro degradation and half-life of the compound designated "this compound" is not publicly available. The stability of any MALT1 inhibitor must be determined empirically. The following sections provide a detailed protocol and data interpretation guide to perform this analysis in your laboratory.
Troubleshooting & Experimental Guides
Guide 1: Protocol for In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to determine the metabolic stability of a test compound like this compound using liver microsomes. The assay measures the disappearance of the parent compound over time when incubated with microsomes and a necessary cofactor.[11][12][13]
Key Experimental Parameters:
| Parameter | Recommended Value | Notes |
| Assay Matrix | Human, Rat, or Mouse Liver Microsomes | Pooled from multiple donors to minimize inter-individual variability.[11] |
| Protein Conc. | 0.5 mg/mL | Can be adjusted based on compound characteristics. |
| Compound Conc. | 1 µM | Should be below the Km for the primary metabolizing enzymes if known. |
| Cofactor | NADPH (1 mM) | An NADPH-regenerating system is often used for longer incubations.[10][13] |
| Incubation Temp. | 37°C | To mimic physiological conditions.[13] |
| Time Points | 0, 5, 15, 30, 45, 60 minutes | A wider or narrower range may be needed depending on compound stability.[11][13] |
| Analysis Method | LC-MS/MS | For sensitive and specific quantification of the parent compound.[12][14] |
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4).[10][12]
-
Prepare working solutions of the test compound (this compound) and positive controls (e.g., Midazolam, Dextromethorphan) by diluting 10 mM DMSO stocks.[12][14]
-
Prepare the NADPH regenerating system solution.[13]
-
On ice, thaw the liver microsomes and dilute to the desired working concentration in the phosphate buffer.[12]
-
-
Incubation:
-
In reaction tubes, pre-warm the microsomal solution at 37°C.
-
Add the test compound to the tubes to initiate the reaction.
-
For the main experiment, add the NADPH solution to start the metabolic process.
-
For a negative control, add buffer instead of the NADPH solution. This helps identify non-NADPH-dependent degradation or chemical instability.[11]
-
-
Sample Collection & Reaction Termination:
-
At each designated time point (0, 5, 15, 30, 45, 60 min), take an aliquot from the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (often with an internal standard for LC-MS/MS analysis).[12][13] This step precipitates the proteins and halts all enzymatic activity.
-
-
Sample Processing & Analysis:
Guide 2: Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the Data: Plot the natural logarithm (ln) of the "% Remaining" versus time.
-
Determine the Slope: The slope of the line from the linear regression of this plot represents the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
Formula: t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Data Recording Template:
| Compound | Species | t½ (min) | Clint (µL/min/mg) |
| This compound | Human | Enter Value | Enter Value |
| This compound | Rat | Enter Value | Enter Value |
| Control 1 | Human | Enter Value | Enter Value |
| Control 2 | Human | Enter Value | Enter Value |
Guide 3: Troubleshooting Common Issues
-
Issue: Compound disappears too quickly (t½ < 5 min).
-
Possible Cause: High metabolic instability.
-
Solution: Reduce the microsomal protein concentration or use shorter incubation time points to get a more accurate reading.
-
-
Issue: No significant degradation observed.
-
Possible Cause: The compound is highly stable, or the assay is not working.
-
Solution: Check the activity of the microsomes using positive controls (compounds with known metabolic profiles). Ensure the NADPH cofactor was added and is active. Consider extending the incubation time.
-
-
Issue: Significant degradation in the "-NADPH" control.
-
Possible Cause: The compound is chemically unstable in the buffer or is being metabolized by non-NADPH-dependent enzymes (e.g., UGTs, esterases).[11]
-
Solution: This indicates that factors other than CYP-mediated metabolism are causing compound loss. Further investigation into the compound's chemical stability is required.
-
Visualized Pathways and Workflows
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for a Microsomal Stability Assay.
References
- 1. The Paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Optimizing Malt1-IN-9 Delivery in Animal Studies
Frequently Asked Questions (FAQs)
Q1: What is Malt1-IN-9 and why is its delivery challenging?
This compound is a small molecule inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase. MALT1 is a crucial mediator in the activation of NF-κB signaling downstream of antigen and other receptors, making it a therapeutic target for certain lymphomas and autoimmune diseases.[1][2][3] Like many kinase and protease inhibitors, this compound is predicted to have low aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability and consistent therapeutic concentrations in animal studies.
Q2: What are the primary goals when formulating a poorly soluble inhibitor like this compound for in vivo studies?
The primary goals are:
-
To enhance solubility and dissolution: The compound must be in a dissolved state to be absorbed and distributed to the target tissue.
-
To improve bioavailability: A greater fraction of the administered dose should reach the systemic circulation.
-
To ensure tolerability: The formulation vehicle should be non-toxic and well-tolerated by the animal model at the required dose.
-
To achieve consistent and reproducible exposure: The formulation should provide reliable plasma concentrations across different animals and studies.
Q3: What are the common routes of administration for MALT1 inhibitors in animal studies?
Based on preclinical studies with other MALT1 inhibitors, the most common routes of administration are intraperitoneal (i.p.) and oral (p.o.) gavage.[4] The choice of route will depend on the experimental design, the desired pharmacokinetic profile, and the properties of the final formulation.
Troubleshooting Guide: In Vivo Delivery of this compound
This guide addresses common issues encountered during the formulation and administration of poorly soluble compounds like this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Precipitation of this compound during formulation or upon administration. | The compound has exceeded its solubility limit in the chosen vehicle. The vehicle is not stable upon dilution with aqueous physiological fluids. | 1. Optimize the vehicle composition: Increase the concentration of co-solvents or surfactants. Refer to the Formulation Component Summary table below. 2. pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can increase solubility. 3. Use of complexing agents: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility. 4. Prepare fresh daily: Formulations of poorly soluble drugs can be physically unstable. Prepare the formulation immediately before administration. |
| Low or variable drug exposure in plasma (low bioavailability). | Poor dissolution of the compound in the gastrointestinal tract (for oral administration) or at the injection site (for parenteral administration). First-pass metabolism. | 1. Reduce particle size: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form. 3. Switch administration route: Consider intravenous (i.v.) administration for initial pharmacokinetic studies to bypass absorption barriers, although this requires a fully solubilized, sterile formulation. |
| Adverse events or toxicity observed in animals. | The vehicle itself may be causing toxicity at the required volume or concentration. The high concentration of the inhibitor at the injection site may cause local irritation. | 1. Conduct a vehicle tolerability study: Administer the vehicle alone to a cohort of animals to assess for any adverse effects. 2. Reduce the concentration of aggressive solvents: Minimize the use of solvents like DMSO and use the lowest effective concentration. 3. Increase dosing volume and decrease concentration: This can reduce the concentration of both the drug and excipients at the site of administration. Ensure the total volume is within the acceptable limits for the chosen route and animal species. |
| Inconsistent results between animals or studies. | Variability in formulation preparation. Incomplete suspension or dissolution of the compound. Animal-to-animal variability in absorption and metabolism. | 1. Standardize formulation protocol: Ensure the same procedure (order of addition, mixing time, temperature) is used for every preparation. Use a calibrated positive displacement pipette for viscous solvents. 2. Visually inspect each dose: Before administration, ensure the dose is a homogenous solution or a fine, uniform suspension. 3. Increase the number of animals per group: This can help to account for biological variability. |
Formulation Component Summary for Poorly Soluble Inhibitors
The following table summarizes common excipients used to formulate poorly soluble compounds for in vivo research, based on general pharmaceutical principles and formulations used for other MALT1 inhibitors like MALT1-IN-13.[4]
| Component Type | Examples | Purpose | Considerations |
| Primary Solvents | DMSO, NMP, DMA | To initially dissolve the compound. | Can be toxic at high concentrations. Use the minimum amount necessary. |
| Co-solvents / Vehicles | PEG300, PEG400, Propylene Glycol | To maintain solubility upon dilution and for bulking. | Generally well-tolerated at typical concentrations. |
| Surfactants / Solubilizers | Tween 80, Tween 20, Cremophor EL, Solutol HS 15 | To increase solubility and prevent precipitation by forming micelles. | Can cause hypersensitivity reactions (especially Cremophor). Tween 80 is a common choice. |
| Aqueous Component | Saline, PBS, Water for Injection | To dilute the formulation to the final dosing volume. | Should be added last and slowly to the organic phase while vortexing to prevent precipitation. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes, increasing aqueous solubility. | Can be a good alternative to high concentrations of organic solvents. |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Formulation for Intraperitoneal (i.p.) Injection
This protocol is a starting point and should be optimized for this compound. It is based on a common vehicle system for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound for the desired final concentration and volume. For example, for a 10 mg/kg dose in a mouse with a 100 µL dosing volume, the final concentration would be 2 mg/mL.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder (e.g., 10% of the final volume). Vortex thoroughly until the compound is fully dissolved. A brief sonication in a water bath may assist dissolution.
-
Add Co-solvent and Surfactant: To the DMSO solution, add PEG400 (e.g., 40% of the final volume) and Tween 80 (e.g., 5% of the final volume). Vortex until the solution is clear and homogenous.
-
Aqueous Dilution: While vortexing, slowly add the sterile saline (e.g., 45% of the final volume) dropwise to the organic mixture. This is a critical step; rapid addition can cause the compound to precipitate.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation is not suitable for injection and must be optimized.
-
Administration: Administer the freshly prepared formulation to the animal via the desired route. Do not store this type of formulation for extended periods unless stability has been formally assessed.
Example Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline):
| Component | Volume for 1 mL | Final % (v/v) |
| DMSO | 100 µL | 10% |
| PEG400 | 400 µL | 40% |
| Tween 80 | 50 µL | 5% |
| Saline | 450 µL | 45% |
Protocol 2: Assessment of MALT1 Target Engagement in Splenocytes Ex Vivo
This protocol can be used to confirm that the administered this compound is biologically active and inhibits its target in vivo.
Materials:
-
Spleens from treated and vehicle control animals
-
RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-cleaved BCL10, anti-total BCL10, anti-CYLD, anti-β-actin.
Procedure:
-
Isolate Splenocytes: At a defined time point after in vivo treatment with this compound or vehicle, euthanize the animals and harvest the spleens into cold RPMI medium.
-
Prepare Single-Cell Suspension: Mechanically dissociate the spleens to create a single-cell suspension. Lyse red blood cells using an appropriate buffer if necessary.
-
Stimulation (Optional but Recommended): Resuspend splenocytes at a high density (e.g., 1x10^7 cells/mL) in RPMI. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 1.5 hours at 37°C to robustly activate MALT1.[5]
-
Cell Lysis: Pellet the cells by centrifugation and wash with cold PBS. Lyse the cells in protein lysis buffer on ice.
-
Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against known MALT1 substrates like BCL10 or CYLD.[5][6] MALT1 inhibition will lead to a decrease in the cleaved forms of these proteins. Probe for a loading control like β-actin to ensure equal loading.
-
Analysis: Compare the ratio of cleaved to total substrate protein between the vehicle- and this compound-treated groups. A significant reduction in substrate cleavage in the treated group indicates successful target engagement.
Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway initiated by antigen receptor stimulation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound in an animal model.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALT1-IN-13_TargetMol [targetmol.com]
- 5. pnas.org [pnas.org]
- 6. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MALT1 Inhibitors: Benchmarking Malt1-IN-9 Against Key Competitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel MALT1 inhibitor, Malt1-IN-9, with other prominent MALT1 inhibitors. The information is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell malignancies and autoimmune disorders. As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1 possesses both scaffolding and proteolytic functions that are integral to the activation of the NF-κB pathway.[1][2] The aberrant activation of this pathway is a hallmark of several cancers, including activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[1][3] This has spurred the development of numerous small molecule inhibitors aimed at attenuating MALT1's enzymatic activity.
This guide focuses on comparing the preclinical profile of this compound with other notable MALT1 inhibitors, including early-stage compounds and those that have advanced to clinical trials.
The MALT1 Signaling Pathway
MALT1 is a central mediator in the NF-κB signaling cascade. Upon B-cell receptor (BCR) or T-cell receptor (TCR) stimulation, a series of phosphorylation events leads to the formation of the CBM complex. This complex serves as a platform for the recruitment and activation of downstream signaling molecules, including TRAF6, which ultimately leads to the activation of the IKK complex and subsequent NF-κB activation. MALT1's proteolytic activity further amplifies this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and CYLD.[4][5]
Quantitative Comparison of MALT1 Inhibitors
The following table summarizes the available quantitative data for this compound and other key MALT1 inhibitors. This data is primarily derived from preclinical studies and provides a basis for comparing their potency and cellular activity.
| Inhibitor | Type | Target | IC50 (Biochemical) | Cellular Activity (IC50/GI50) | Key Features |
| This compound | Small Molecule | MALT1 Protease | Not Reported | <500 nM (Raji MALT1-GloSensor) | Potent MALT1 protease inhibitor with anticancer effects.[6] |
| MI-2 | Small Molecule | MALT1 (Irreversible) | 5.84 µM | GI50: 0.2-0.5 µM (ABC-DLBCL cell lines) | Irreversibly suppresses MALT1 protease function. |
| MLT-231 | Small Molecule | MALT1 (Allosteric) | 9 nM | 160 nM (BCL10 cleavage) | Potent and highly selective allosteric inhibitor with in vivo antitumor activity. |
| Safimaltib (JNJ-67856633) | Small Molecule | MALT1 (Allosteric) | 22.4 nM | GI50: 18 nM (OCI-Ly3 cells) | First-in-class allosteric inhibitor; has been evaluated in Phase 1 clinical trials.[7][8][9] |
| ONO-7018 (CTX-177) | Small Molecule | MALT1 | 24.9 nM | Not Reported | Potent and selective inhibitor with preclinical efficacy in lymphoma models.[10][11][12] |
| ABBV-525 | Small Molecule | MALT1 | Not Reported | Potent activity against MALT1-relevant biomarkers. | Currently in Phase 1 clinical trials for B-cell malignancies.[13][14][15] |
| SGR-1505 | Small Molecule | MALT1 (Allosteric) | 1.3 nM | 22-71 nM (ABC-DLBCL cell lines) | Highly potent allosteric inhibitor with in vivo antitumor activity.[16] |
| Z-VRPR-FMK | Peptidomimetic | MALT1 (Irreversible) | Not Reported | 50 µM (inhibits proliferation of ABC-DLBCL lines) | Cell-permeable and irreversible inhibitor; primarily a research tool. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize MALT1 inhibitors.
MALT1 Protease Activity Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MALT1.
-
Principle: A recombinant MALT1 enzyme is incubated with a fluorogenic substrate, such as Ac-LRSR-AMC. Cleavage of the substrate by MALT1 releases a fluorescent molecule, which is measured over time.
-
Protocol Outline:
-
Recombinant MALT1 protein is diluted in assay buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence is measured at regular intervals using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.
-
Cellular MALT1 Activity Assay (e.g., MALT1-GloSensor)
This cell-based assay measures the inhibition of MALT1 protease activity within a cellular context.
-
Principle: A reporter cell line (e.g., Raji B-cells) is engineered to express a fusion protein containing a MALT1 cleavage site linked to a luciferase reporter. Cleavage by endogenous MALT1 results in a measurable change in luciferase activity.
-
Protocol Outline:
-
Raji MALT1-GloSensor cells are seeded in a multi-well plate.
-
Cells are treated with varying concentrations of the test inhibitor.
-
MALT1 activity is induced using stimulants like PMA and ionomycin.
-
After a defined incubation period, a luciferase substrate is added.
-
Luminescence is measured, and the IC50 value is calculated based on the dose-dependent decrease in signal.
-
Cell Proliferation Assay (GI50 Determination)
This assay assesses the effect of MALT1 inhibitors on the growth of cancer cell lines.
-
Principle: The growth inhibitory effect of a compound is measured by quantifying the number of viable cells after a period of treatment.
-
Protocol Outline:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) are plated in multi-well plates.
-
Cells are treated with a range of concentrations of the MALT1 inhibitor.
-
After a 48-96 hour incubation, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The concentration that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.
-
Western Blotting for MALT1 Substrate Cleavage
This technique provides direct evidence of MALT1 protease inhibition in cells by monitoring the cleavage of its substrates.
-
Principle: The levels of full-length and cleaved forms of MALT1 substrates, such as BCL10 or CYLD, are detected by immunoblotting.
-
Protocol Outline:
-
Cells are treated with the MALT1 inhibitor for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the MALT1 substrate (e.g., anti-BCL10 or anti-CYLD).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate. A decrease in the cleaved form and an accumulation of the full-length form of the substrate indicate MALT1 inhibition.
-
In Vivo Efficacy and Clinical Landscape
Several MALT1 inhibitors have demonstrated promising anti-tumor activity in preclinical xenograft models of B-cell lymphomas. For instance, both allosteric inhibitors like MLT-231 and irreversible inhibitors like MI-2 have shown the ability to suppress tumor growth in vivo.
The clinical development of MALT1 inhibitors is an active area of research. Safimaltib (JNJ-67856633), ONO-7018 (CTX-177), and ABBV-525 are among the MALT1 inhibitors that have progressed to Phase 1 clinical trials for the treatment of relapsed or refractory B-cell malignancies.[7][10][11][12][13][14][15] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of these novel agents.[13][14][15] The development of ONO-7018 was reportedly terminated for strategic reasons.[12]
Conclusion
This compound has been identified as a potent inhibitor of MALT1 protease activity in a cellular context. While the currently available public data is limited compared to inhibitors that have advanced further in development, its sub-micromolar cellular potency suggests it is a promising compound for further investigation.
The landscape of MALT1 inhibitors is diverse, encompassing compounds with different mechanisms of action, including irreversible and allosteric inhibitors. The allosteric inhibitors, such as MLT-231 and SGR-1505, have demonstrated particularly high biochemical potency. The progression of several MALT1 inhibitors into clinical trials underscores the therapeutic potential of targeting this pathway in B-cell malignancies. Further characterization of this compound, including its biochemical potency, selectivity, and in vivo efficacy, will be crucial to fully understand its potential as a therapeutic agent in comparison to the more advanced candidates in this class.
References
- 1. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Validate User [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Ono terminates development of Chordia’s cancer drug candidate | BioWorld [bioworld.com]
- 12. cllsociety.org [cllsociety.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 16. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
A Head-to-Head Comparison of MALT1 Inhibitors in ABC-DLBCL Models: Malt1-IN-9 (MI-2) versus SGR-1505
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of two key MALT1 inhibitors in Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by constitutive activation of the NF-κB signaling pathway, a key driver of tumor cell survival and proliferation.[1][2] A critical node in this pathway is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a paracaspase whose proteolytic activity is essential for maintaining the oncogenic signaling cascade.[1][2] This dependency has made MALT1 a compelling therapeutic target, leading to the development of small molecule inhibitors. This guide provides a comparative overview of two such inhibitors, Malt1-IN-9 (often referred to as MI-2 in scientific literature) and SGR-1505, based on available preclinical data in ABC-DLBCL models.
Performance Data Summary
The following tables summarize the in vitro efficacy of MI-2 and SGR-1505 in various ABC-DLBCL cell line models. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is compiled from separate preclinical evaluations.
Table 1: In Vitro Anti-proliferative Activity (GI₅₀ values)
| Compound | Cell Line | GI₅₀ (µM) | Citation |
| MI-2 | HBL-1 | 0.2 | [1] |
| MI-2 | TMD8 | 0.5 | [1] |
| MI-2 | OCI-Ly3 | 0.4 | [1] |
| MI-2 | OCI-Ly10 | 0.4 | [1] |
| SGR-1505 | OCI-Ly10 | 0.071 | [3] |
| SGR-1505 | OCI-Ly3 | Data not available in reviewed literature | |
| SGR-1505 | HBL-1 | Data not available in reviewed literature | |
| SGR-1505 | TMD8 | Data not available in reviewed literature |
Table 2: In Vitro Mechanistic Activity (IC₅₀ values)
| Compound | Assay | Cell Line | IC₅₀ (nM) | Citation |
| SGR-1505 | Biochemical (MALT1 activity) | - | 1.3 | [3] |
| SGR-1505 | BCL10 Cleavage | OCI-Ly10 | 22 | [3] |
| SGR-1505 | IL-10 Secretion | OCI-Ly10 | 36 | [3] |
Mechanism of Action and Preclinical Findings
This compound (MI-2) is an irreversible inhibitor that covalently binds to the active site of the MALT1 protease.[4] Preclinical studies have demonstrated its selective toxicity towards ABC-DLBCL cell lines that are dependent on MALT1 activity.[1] MI-2 has been shown to inhibit the cleavage of MALT1 substrates, such as CYLD, A20, and BCL10, leading to the suppression of NF-κB signaling, downregulation of NF-κB target genes, and ultimately, apoptosis in ABC-DLBCL cells.[1] In vivo studies using xenograft models of ABC-DLBCL have shown that MI-2 can suppress tumor growth.[1][2]
SGR-1505 is an orally active, allosteric inhibitor of MALT1.[5] This compound has demonstrated potent anti-proliferative activity in both BTK inhibitor (BTKi)-sensitive and resistant ABC-DLBCL cell lines.[5][6] Preclinical data indicates that SGR-1505 effectively inhibits MALT1 enzymatic activity, as evidenced by the blockade of BCL10 cleavage and IL-10 secretion in ABC-DLBCL cell lines.[3] In vivo xenograft models have confirmed the anti-tumor activity of SGR-1505, both as a monotherapy and in combination with other agents.[3][6] Early clinical trial data for SGR-1505 has shown encouraging preliminary efficacy in patients with relapsed or refractory B-cell malignancies, including a partial response in an ABC-DLBCL patient.[7]
Signaling Pathway and Experimental Workflow
To better visualize the context of MALT1 inhibition and the general approach to comparing these inhibitors, the following diagrams are provided.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 4. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. schrodinger.com [schrodinger.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Comparative Guide to the Specificity of Malt1-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MALT1 inhibitor, Malt1-IN-9, with other known MALT1 inhibitors. The focus is on the validation of its specificity, supported by experimental data and detailed methodologies.
Introduction to MALT1 and the Importance of Inhibitor Specificity
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator in the nuclear factor-κB (NF-κB) signaling pathway. It functions as a paracaspase, a type of cysteine protease, and plays a crucial role in the activation of immune cells. Upon antigen receptor stimulation, MALT1 forms the CBM complex with CARD11 and BCL10, leading to the cleavage of several substrates including RelB, A20, BCL10, and CYLD. This proteolytic activity is essential for amplifying and sustaining NF-κB signaling, which is vital for lymphocyte activation, proliferation, and survival.
Dysregulation of MALT1 activity has been implicated in various diseases, including certain types of lymphoma, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and some autoimmune disorders. This makes MALT1 an attractive therapeutic target. However, the development of specific inhibitors is critical to avoid off-target effects that could lead to toxicity or reduced efficacy. Validating the specificity of a MALT1 inhibitor involves demonstrating its high potency against MALT1 while showing minimal activity against other related proteases, such as caspases.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway, downstream of B-cell receptor (BCR) activation.
Caption: MALT1 in the NF-κB signaling pathway.
Experimental Protocols for Specificity Validation
Validating the specificity of a MALT1 inhibitor requires a multi-faceted approach, employing both biochemical and cellular assays.
Biochemical Protease Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified MALT1.
-
Principle: A fluorogenic peptide substrate, such as Ac-LRSR-AMC, which mimics a MALT1 cleavage site, is used. Cleavage of the substrate by recombinant MALT1 releases a fluorescent molecule (AMC), and the resulting fluorescence is measured over time. The inhibitory effect is determined by the reduction in fluorescence in the presence of the test compound.
-
Protocol:
-
Recombinant MALT1 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer.
-
The fluorogenic substrate (e.g., Ac-LRSR-AMC) is added to initiate the reaction.
-
Fluorescence is measured at regular intervals using a microplate reader (excitation/emission wavelengths of 360/465 nm).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular MALT1 Substrate Cleavage Assay
This assay assesses the inhibitor's ability to block MALT1 activity within a cellular context by monitoring the cleavage of its endogenous substrates.
-
Principle: MALT1-dependent cell lines (e.g., ABC-DLBCL cell lines like HBL-1 or TMD8) are treated with the inhibitor. The cleavage of MALT1 substrates, such as CYLD, RelB, or A20, is then analyzed by Western blotting. A specific inhibitor will lead to a dose-dependent decrease in the cleaved forms of these substrates and an increase in their full-length forms.
-
Protocol:
-
Culture MALT1-dependent cells to an appropriate density.
-
Treat the cells with a range of concentrations of the MALT1 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the full-length and/or cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-RelB).
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualize the protein bands using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of cleavage inhibition.
-
Protease Selectivity Profiling
To ensure the inhibitor is specific to MALT1, it should be tested against a panel of other proteases, particularly those with similar catalytic mechanisms, like caspases.
-
Principle: The inhibitory activity of the compound is measured against a broad panel of purified proteases (e.g., caspases, cathepsins) using specific fluorogenic substrates for each enzyme.
-
Protocol:
-
Perform biochemical activity assays as described in protocol 1 for each protease in the panel.
-
Test the inhibitor at a fixed high concentration (e.g., 10 µM) to identify any significant off-target inhibition.
-
For any proteases that show significant inhibition, determine the IC50 value.
-
Compare the IC50 value for MALT1 with those for other proteases to determine the selectivity ratio. A high ratio indicates good specificity.
-
Cellular Viability Assay
This assay compares the cytotoxic or anti-proliferative effect of the inhibitor on MALT1-dependent versus MALT1-independent cancer cell lines.
-
Principle: A specific MALT1 inhibitor should selectively inhibit the growth of cell lines that are known to be dependent on MALT1 signaling for their survival and proliferation (e.g., ABC-DLBCL lines), while having minimal effect on MALT1-independent cell lines (e.g., some Germinal Center B-cell like (GCB)-DLBCL lines).
-
Protocol:
-
Seed both MALT1-dependent and MALT1-independent cell lines in 96-well plates.
-
Treat the cells with a serial dilution of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo) or a colorimetric assay (e.g., MTT).
-
Calculate the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values for each cell line.
-
A significant difference in potency between the two cell types indicates on-target, MALT1-mediated anti-proliferative activity.
-
Experimental Workflow for Specificity Validation
The following diagram outlines a typical workflow for validating the specificity of a novel MALT1 inhibitor.
Caption: A general workflow for MALT1 inhibitor specificity validation.
Comparative Data of MALT1 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected MALT1 inhibitors.
| Inhibitor | Type | MALT1 IC50/Kᵢ | Cellular Potency (GI50/IC50) | Selectivity Profile |
| This compound | Covalent | Not specified | < 500 nM (Raji MALT1-GloSensor)[1] | Not specified |
| MI-2 | Irreversible | 5.84 µM (biochemical) | 0.2-0.5 µM (ABC-DLBCL cell lines)[2] | Reported to be selective, but has been shown to have off-target effects on GPX4.[3] |
| Z-VRPR-FMK | Irreversible Peptide | Not specified | ~50 µM (ABC-DLBCL cell lines)[2] | Highly selective MALT1 blocking peptide.[2] |
| Compound 3 | Covalent | Kᵢ = 11 nM | GI50 = 20 nM (OCI-Ly3 cells) | High selectivity against a panel of 26 cysteine proteases.[4] |
| Mepazine | Reversible | IC50 = 0.42-0.83 µM (biochemical) | Not specified | Selective MALT1 protease inhibitor. |
| SGR-1505 | Allosteric | Not specified | Potent anti-proliferative activity in BTKi-sensitive and -resistant ABC-DLBCL cell lines. | Not specified |
| MLT-748 | Allosteric | IC50 = 5 nM (biochemical) | Not specified | Selective allosteric inhibitor. |
Note: The potency of inhibitors can vary depending on the assay format and cell line used. Direct comparison of absolute values should be made with caution. Comprehensive, publicly available selectivity data for many inhibitors, including this compound, is limited.
Conclusion
This compound is a potent inhibitor of MALT1 protease activity in a cellular context.[1] To fully establish its specificity, further studies are required, including biochemical assays to determine its direct enzymatic inhibition of MALT1 and comprehensive selectivity profiling against a broad range of other proteases. The experimental protocols outlined in this guide provide a framework for such validation. For researchers selecting a MALT1 inhibitor, it is crucial to consider not only the on-target potency but also the extent of its selectivity profiling to ensure the reliability of experimental results and to anticipate potential off-target effects in a therapeutic setting.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 3. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of MALT1 Inhibitor Cross-reactivity with Caspases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of MALT1 Inhibitors
The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase crucial for NF-κB signaling pathways, making it a compelling therapeutic target for certain lymphomas and autoimmune diseases. As a protease with a caspase-like domain, a critical aspect of developing MALT1 inhibitors is ensuring their selectivity over other caspases to minimize off-target effects. This guide provides a comparative analysis of the cross-reactivity of prominent MALT1 inhibitors with a panel of caspases, supported by experimental data from key studies.
Introduction to MALT1 and Caspase Selectivity
MALT1, while sharing structural homology with caspases, exhibits distinct substrate specificity, cleaving after an arginine residue, whereas caspases cleave after aspartate. This fundamental difference provides a basis for designing selective inhibitors. However, the structural similarity of the active site necessitates rigorous evaluation of inhibitor cross-reactivity against the caspase family, which plays vital roles in apoptosis and inflammation. This guide focuses on the selectivity profiles of three notable MALT1 inhibitors: a phenothiazine derivative (Mepazine), the irreversible inhibitor MI-2, and a potent, irreversible peptidomimetic inhibitor designated as "Compound 3".
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity of Mepazine, MI-2, and Compound 3 against MALT1 and a panel of caspases, as determined by in vitro enzymatic assays. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Target Protease | Mepazine (% Inhibition at 10 µM) | MI-2 (% Inhibition at 30 µM) | Compound 3 (IC50 in µM) |
| MALT1 | >95% | >90% | 0.004 |
| Caspase-1 | <10% | Not Reported | >10 |
| Caspase-2 | Not Reported | Not Reported | >10 |
| Caspase-3 | <10% | <15% | >10 |
| Caspase-4 | Not Reported | Not Reported | >10 |
| Caspase-5 | Not Reported | Not Reported | >10 |
| Caspase-6 | Not Reported | Not Reported | >10 |
| Caspase-7 | Not Reported | Not Reported | >10 |
| Caspase-8 | <10% | <15% | >10 |
| Caspase-9 | Not Reported | <15% | >10 |
| Caspase-10 | Not Reported | Not Reported | >10 |
Data Interpretation: The data clearly indicates that all three inhibitors are highly selective for MALT1 over the tested caspases. Mepazine and MI-2 show minimal to no inhibition of caspases-3 and -8 at concentrations significantly higher than their effective concentrations against MALT1. Compound 3 demonstrates exceptional selectivity, with an IC50 for MALT1 in the nanomolar range and no significant activity against a broad panel of caspases at concentrations up to 10 µM, representing a selectivity window of over 1000-fold.
Experimental Methodologies
The determination of inhibitor selectivity against MALT1 and other caspases is crucial for preclinical drug development. The following outlines the typical experimental protocols employed in the cited studies.
In Vitro Protease Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified MALT1 or caspases in the presence of varying concentrations of the inhibitor.
Principle: The assay utilizes a fluorogenic substrate that is specifically cleaved by the respective protease. Upon cleavage, a fluorescent molecule is released, and the increase in fluorescence intensity is measured over time. The rate of the reaction is proportional to the enzyme's activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MALT1 or caspases are diluted to a working concentration in an appropriate assay buffer. A specific fluorogenic substrate for each enzyme is also prepared in the assay buffer. For MALT1, a common substrate is Ac-LRSR-AMC, while for caspases, substrates like Ac-DEVD-AMC (for Caspase-3/7) or Ac-IETD-AFC (for Caspase-8) are used.
-
Inhibitor Preparation: The MALT1 inhibitor is serially diluted to create a range of concentrations to be tested.
-
Assay Reaction: The reaction is typically performed in a 96-well plate format. The inhibitor dilutions are pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., AMC: Ex/Em = 360/460 nm; AFC: Ex/Em = 400/505 nm).
-
Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Workflow for in vitro protease inhibition assay.
MALT1 Signaling and Point of Inhibition
MALT1 plays a dual role as a scaffold protein and a protease in the Carma-BCL10-MALT1 (CBM) signalosome complex, which is essential for NF-κB activation downstream of antigen receptors. The inhibitors discussed in this guide primarily target the proteolytic activity of MALT1.
Simplified MALT1 signaling pathway and inhibitor action.
Conclusion
The development of highly selective MALT1 inhibitors is a significant advancement in the pursuit of targeted therapies for specific cancers and autoimmune disorders. The experimental data for Mepazine, MI-2, and particularly Compound 3, demonstrate a high degree of selectivity for MALT1 over a range of functionally important caspases. This selectivity is a critical feature, suggesting a reduced potential for off-target effects related to the unintended induction of apoptosis or interference with inflammatory caspase signaling. For researchers and drug development professionals, this comparative guide underscores the importance of rigorous selectivity profiling and provides a benchmark for the evaluation of novel MALT1 inhibitors.
Dual Targeting of MALT1 and BTK: A Synergistic Strategy to Overcome Resistance in B-Cell Malignancies
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of MALT1 inhibitors, exemplified by Malt1-IN-9 and other preclinical and clinical candidates, in combination with Bruton's tyrosine kinase (BTK) inhibitors for researchers, scientists, and drug development professionals. The dual targeting of both MALT1 and BTK has emerged as a promising therapeutic strategy, particularly in overcoming acquired resistance to BTK inhibitors in various B-cell malignancies.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has revolutionized the treatment of B-cell cancers such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] However, the emergence of resistance, often through mutations in BTK or downstream signaling components, presents a significant clinical challenge. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase downstream of BTK, is essential for NF-κB activation and B-cell survival.[1] Targeting MALT1, therefore, represents a rational approach to bypass BTK resistance mechanisms. Preclinical studies have demonstrated that combining a MALT1 inhibitor with a BTK inhibitor can result in synergistic anti-tumor activity.
Synergistic Effects on Cell Viability
The combination of MALT1 inhibitors with BTK inhibitors has shown significant synergistic effects in reducing the viability of B-cell lymphoma cell lines, including those resistant to BTK inhibitors. The half-maximal inhibitory concentration (IC50) values for the combination are markedly lower than for either agent alone, indicating a potentiation of their cytotoxic effects.
| Cell Line | MALT1 Inhibitor (MI-2) IC50 (μM) | BTK Inhibitor (Ibrutinib) IC50 (μM) | Combination (MI-2 + Ibrutinib) IC50 (μM) | Combination (MI-2 + Pirtobrutinib) IC50 (μM) | Reference |
| JeKo-1 (Ibrutinib-sensitive) | >10 | 0.005 | 0.003 | Not Reported | [1] |
| Z138 (Ibrutinib-sensitive) | >10 | 0.002 | 0.001 | 0.001 | [1] |
| JeKo BTK KD-2 (Ibrutinib-resistant) | >10 | >10 | 1.5 | 1.8 | [1] |
| JeKo-R (Ibrutinib-resistant) | >10 | >10 | >10 | 2.5 | [1] |
In Vivo Efficacy of Combination Therapy
In vivo studies using patient-derived xenograft (PDX) models of ibrutinib-resistant mantle cell lymphoma have demonstrated the superior efficacy of combining a MALT1 inhibitor with a next-generation BTK inhibitor.
| Treatment Group | Tumor Growth Inhibition | Median Survival (Days) | Reference |
| Vehicle | - | ~25 | [1] |
| Pirtobrutinib (30 mg/kg) | Moderate | ~35 | [1] |
| Safimaltib (50 mg/kg) | Moderate | ~38 | [1] |
| Pirtobrutinib + Safimaltib | Dramatic | >50 | [1] |
Induction of Apoptosis
The combination of MALT1 and BTK inhibitors has been shown to synergistically induce apoptosis in MCL cell lines. While specific quantitative data on the percentage of apoptotic cells from combination studies with this compound were not available in the reviewed literature, studies with other MALT1 inhibitors like MI-2 have demonstrated a significant increase in apoptosis when combined with ibrutinib, as measured by Annexin V and propidium iodide staining.[1] This enhanced induction of programmed cell death contributes to the potent anti-lymphoma activity of the combination therapy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the synergistic effects of MALT1 and BTK inhibitors.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the points of intervention by BTK and MALT1 inhibitors.
Caption: General experimental workflow for evaluating the synergy of MALT1 and BTK inhibitors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.
-
Cell Plating: Seed B-cell lymphoma cells in opaque-walled 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium. Include wells with medium only for background luminescence.
-
Compound Treatment: Add the MALT1 inhibitor, BTK inhibitor, or the combination at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the drug concentration to determine the IC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Treatment: Treat B-cell lymphoma cells with the MALT1 inhibitor, BTK inhibitor, or the combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for BCR Signaling Pathway Analysis
This protocol provides a general procedure for analyzing the phosphorylation status and cleavage of key proteins in the BCR signaling pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK (Tyr223), BTK, MALT1, cleaved RELB, p-p65 (Ser536), p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The combination of MALT1 inhibitors with BTK inhibitors represents a powerful and synergistic approach to treating B-cell malignancies, particularly in the context of acquired resistance to BTK inhibitor monotherapy. The preclinical data strongly support the enhanced cytotoxicity, induction of apoptosis, and in vivo efficacy of this dual-targeting strategy. Further clinical investigation of this combination is warranted to translate these promising preclinical findings into improved outcomes for patients.
References
A Head-to-Head Battle: Allosteric vs. Catalytic MALT1 Inhibitors in Preclinical Models
A comprehensive comparison of two distinct strategies for targeting the MALT1 paracaspase, a critical regulator of immune cell signaling and a key therapeutic target in B-cell lymphomas and autoimmune diseases. This guide delves into the mechanisms of action, comparative efficacy, and experimental validation of allosteric and catalytic MALT1 inhibitors, providing researchers, scientists, and drug development professionals with the data-driven insights needed to navigate this promising therapeutic landscape.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a pivotal player in NF-κB signaling pathways, making it an attractive target for therapeutic intervention.[1] Its dual function as both a scaffold protein and a cysteine protease offers multiple avenues for inhibition.[2][3] Two primary classes of small molecule inhibitors have been developed to target the proteolytic activity of MALT1: catalytic inhibitors that directly target the active site and allosteric inhibitors that bind to a remote site, inducing a conformational change that inactivates the enzyme.[4][5] This guide provides a head-to-head comparison of these two inhibitory mechanisms, supported by preclinical experimental data.
Mechanisms of Action: A Tale of Two Binding Sites
Catalytic MALT1 inhibitors are designed to directly interact with the active site of the MALT1 protease domain.[4] These inhibitors, often peptide-based or small molecules, can be reversible or irreversible. A notable example of an irreversible catalytic inhibitor is MI-2, which covalently binds to the catalytic cysteine (Cys464) in the active site, effectively blocking substrate access and cleavage.[4][6] Another well-characterized catalytic inhibitor is the tetrapeptide Z-VRPR-FMK, which also forms a covalent bond with the active site cysteine.[4][7]
In contrast, allosteric inhibitors bind to a pocket located at the interface of the caspase-like domain and the Ig3 domain of MALT1.[4][5] This binding event prevents the necessary conformational rearrangement that aligns the catalytic residues for protease activity.[4][5] Phenothiazine derivatives, such as mepazine and thioridazine, were among the first identified allosteric inhibitors.[4] More recently, highly potent and selective allosteric inhibitors like MLT-747 and ABBV-MALT1 have been developed.[4][8] A key feature of many allosteric inhibitors is their non-covalent and reversible binding, which can offer advantages in terms of safety and off-target effects.[4]
Quantitative Comparison of MALT1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of representative allosteric and catalytic MALT1 inhibitors based on publicly available data. Direct head-to-head studies under identical conditions are limited; therefore, data has been compiled from various sources.
| Inhibitor | Class | Target | Biochemical IC50 (µM) | Cellular Potency (GI50/EC50, µM) | Cell Line(s) | Reference(s) |
| MI-2 | Catalytic (Irreversible) | MALT1 Active Site | ~1 | 0.2 - 0.5 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | [6] |
| Compound 3 | Catalytic (Irreversible) | MALT1 Active Site | >10-fold more potent than Z-VRPR-fmk | 35-fold more potent than Compound 2 in Raji MALT1-GloSensor assay | Raji, OCI-Ly3 | [9] |
| Z-VRPR-FMK | Catalytic (Irreversible) | MALT1 Active Site | Not specified | 50 µM (used for inhibition) | Jurkat, ABC-DLBCL lines | [7][10] |
| Mepazine | Allosteric | MALT1 Allosteric Site | Not specified | 10 µM (used for inhibition) | Jurkat | [7] |
| ABBV-MALT1 | Allosteric | MALT1 Allosteric Site | KD = 0.037 nM | EC50: 1.5 - 30,000 nM | Various DLBCL lines | [8] |
| Compound 40 | Allosteric | MALT1 Allosteric Site | 0.01 | 0.05 (Jurkat), 0.06-0.10 (TMD8) | Jurkat, TMD8 | [11] |
Table 1: In Vitro Potency of Allosteric and Catalytic MALT1 Inhibitors. IC50 values represent the concentration of inhibitor required to reduce MALT1 enzymatic activity by 50%. GI50/EC50 values represent the concentration required to inhibit cell growth or a specific cellular response by 50%.
| Inhibitor | Class | Model | Dose & Administration | Efficacy | Reference(s) |
| MI-2 | Catalytic | ABC-DLBCL Xenograft (TMD8) | Not specified | Significant tumor growth suppression | [12] |
| Compound 3 | Catalytic | ABC-DLBCL Xenograft (TMD8) | 30 mg/kg, i.p. | Significant tumor growth inhibition | [9] |
| Mepazine | Allosteric | ABC-DLBCL Xenograft | Not specified | Selective activity against ABC-DLBCL tumors | [12] |
| ABBV-MALT1 | Allosteric | ABC-DLBCL Xenograft (HBL-1, TMD8) | Not specified | Potent xenograft inhibition | [8] |
| [I] | Catalytic | ABC-DLBCL Xenograft (HBL1, TMD8) | Not specified | Tumor growth inhibition of 55.9% and 69.9% | [13] |
Table 2: In Vivo Efficacy of Allosteric and Catalytic MALT1 Inhibitors. Data from preclinical xenograft models of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize MALT1 inhibitors.
MALT1 Enzymatic Assay
This assay directly measures the proteolytic activity of MALT1. Recombinant MALT1 protein is incubated with a fluorogenic substrate peptide, such as TAMRA-LVSRGAAS-QSY7.[8] Cleavage of the substrate by MALT1 results in the release of a fluorescent signal, which is measured over time. To determine the inhibitory potency (IC50) of a compound, the assay is performed in the presence of varying concentrations of the inhibitor.
Cellular MALT1 Activity Assay
To assess the activity of MALT1 within a cellular context, immunoprecipitation followed by a cleavage assay can be performed.[7] Cells are first treated with the inhibitor of interest. Subsequently, MALT1 is immunoprecipitated from cell lysates using a specific antibody. The immunoprecipitated MALT1 is then incubated with a fluorogenic substrate to measure its cleavage activity.[7]
Cell Viability and Proliferation Assays
The effect of MALT1 inhibitors on cancer cell survival and growth is commonly assessed using viability and proliferation assays. A widely used method is the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8] For proliferation, techniques like CFSE (Carboxyfluorescein succinimidyl ester) staining can be employed, where the dilution of the fluorescent dye is monitored over several cell divisions.[10]
Cytokine Secretion Assay
MALT1 activity is critical for the production of pro-inflammatory cytokines such as IL-6 and IL-10 in B-cell lymphomas.[11] To measure the effect of MALT1 inhibitors on cytokine production, lymphoma cell lines are treated with the compounds for a specified period. The concentration of secreted cytokines in the cell culture supernatant is then quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).[2]
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism, xenograft models are commonly used.[9][12] In these models, human lymphoma cells (e.g., ABC-DLBCL cell lines) are implanted into immunodeficient mice.[8] Once tumors are established, the mice are treated with the MALT1 inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors can be excised and weighed to assess treatment efficacy.[2]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the MALT1 signaling pathway, the distinct mechanisms of MALT1 inhibition, and a typical experimental workflow for comparing these inhibitors.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 5. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
Confirming On-Target Engagement of Malt1-IN-9 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the on-target engagement of Malt1-IN-9, a potent MALT1 protease inhibitor. We present supporting data from alternative MALT1 inhibitors and detailed protocols for key validation assays.
Introduction to MALT1 and its Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways downstream of antigen receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR). MALT1 possesses both scaffolding functions and proteolytic activity, the latter being a critical driver of NF-κB activation.[1] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target.[2]
This compound is a potent MALT1 protease inhibitor with a reported IC50 of less than 500 nM in a Raji MALT1-GloSensor cell-based assay.[3][4] This guide will detail methodologies to independently verify its on-target activity and compare its performance with other known MALT1 inhibitors.
Comparative Analysis of MALT1 Inhibitors
The following table summarizes the characteristics of this compound and other well-documented MALT1 inhibitors. This data provides a baseline for evaluating the efficacy of novel compounds.
| Inhibitor | Type | Mechanism of Action | Reported IC50 | Reference(s) |
| This compound | Protease Inhibitor | Not specified | < 500 nM (Raji MALT1-GloSensor cells) | [3][4][5] |
| MI-2 | Irreversible Inhibitor | Covalently binds to MALT1 | 5.84 µM | [6][7][8][9] |
| MLT-748 | Allosteric Inhibitor | Binds to an allosteric pocket, locking the catalytic site in an inactive state | 5 nM | [10][11][12][13] |
| Z-VRPR-FMK | Irreversible Peptide Inhibitor | Mimics MALT1 substrate and covalently binds to the active site | N/A (irreversible) | [14][15][16] |
| Safimaltib (JNJ-67856633) | Allosteric Inhibitor | Selective allosteric MALT1 protease inhibitor | Not specified | [3] |
| ABBV-525 | MALT1 Inhibitor | Not specified | Not specified | [17] |
| SGR-1505 | Allosteric Inhibitor | Orally active allosteric inhibitor | Not specified | [3] |
Experimental Protocols for On-Target Validation
Confirming that a compound like this compound engages its intended target within a cellular context is crucial. The following are key experimental approaches to validate on-target MALT1 engagement.
MALT1 Substrate Cleavage Assay (Western Blot)
Principle: This assay directly measures the proteolytic activity of MALT1 by monitoring the cleavage of its known intracellular substrates, such as CYLD, RelB, or BCL10. Inhibition of MALT1 will result in a decrease in the cleaved forms of these substrates.
Protocol:
-
Cell Culture and Treatment: Culture a MALT1-dependent cell line (e.g., activated B-cell like diffuse large B-cell lymphoma - ABC-DLBCL) and treat with varying concentrations of this compound for a specified time. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MI-2).
-
Protein Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the cleaved and full-length forms of a MALT1 substrate (e.g., anti-CYLD or anti-RelB). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities to determine the ratio of cleaved to uncleaved substrate.
NF-κB Reporter Assay
Principle: Since MALT1 is a key activator of the NF-κB signaling pathway, its inhibition leads to a reduction in NF-κB transcriptional activity. This can be quantified using a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.
Protocol:
-
Cell Line and Transfection: Use a cell line that is responsive to MALT1-mediated NF-κB activation. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment and Stimulation: Treat the transfected cells with a range of this compound concentrations. Stimulate the cells to activate the NF-κB pathway (e.g., with PMA and ionomycin), if necessary.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. A dose-dependent decrease in luciferase signal indicates on-target inhibition of the MALT1-NF-κB axis.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MALT1 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble MALT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[18]
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: MALT1 in the NF-κB Signaling Pathway.
Caption: Western Blot Workflow for MALT1.
Caption: Cellular Thermal Shift Assay (CETSA).
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MALT1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MI 2, MALT1 inhibitor (CAS 1047953-91-2) | Abcam [abcam.com]
- 8. medkoo.com [medkoo.com]
- 9. MI 2 (MALT1 inhibitor) | AxisPharm [axispharm.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MLT-748 | TargetMol [targetmol.com]
- 13. MLT-748|Cas# 1832578-30-9 [glpbio.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Z-VRPR-FMK | NF-kappaB inhibitor | Hello Bio [hellobio.com]
- 16. Z-VRPR-FMK - Ace Therapeutics [acetherapeutics.com]
- 17. abmole.com [abmole.com]
- 18. cllsociety.org [cllsociety.org]
Independent Validation of MALT1-IN-9 Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of Malt1-IN-9 with other known MALT1 inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound for further investigation and development.
Comparative Analysis of MALT1 Inhibitors
The following table summarizes the quantitative data for this compound and three other well-characterized MALT1 inhibitors: MI-2, z-VRPR-fmk, and JNJ-67856633. This data facilitates a direct comparison of their potency and cellular activity.
| Inhibitor | Target | Type | IC50 / GI50 | Cell Lines | Key Findings |
| This compound | MALT1 Protease | Not specified | IC50: <500 nM | Raji MALT1-GloSensor | Potent MALT1 protease inhibitor with anticancer effects. |
| MI-2 | MALT1 Protease | Irreversible | IC50: 5.84 µM (biochemical); GI50: 0.2-0.5 µM | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | Suppresses proliferation and induces apoptosis in MALT1-dependent lymphoma cells.[1][2] |
| z-VRPR-fmk | MALT1 Protease | Irreversible Peptide | 50 µM (concentration for effect) | OCI-Ly3, OCI-Ly10, HBL-1 (ABC-DLBCL) | Inhibits growth and invasiveness of ABC-DLBCL cells by suppressing NF-κB activation. |
| JNJ-67856633 | MALT1 Protease | Allosteric | IC50: 74 nM (biochemical) | OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | Potent and selective allosteric inhibitor with in vivo anti-tumor activity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams have been created.
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for MALT1 Inhibitor Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HBL-1, TMD8, OCI-Ly3)
-
Complete culture medium
-
MALT1 inhibitors (this compound, MI-2, z-VRPR-fmk, JNJ-67856633)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with various concentrations of the MALT1 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 4-18 hours in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for MALT1 Substrate Cleavage
This technique is used to detect the cleavage of MALT1 substrates, such as CYLD or BCL10, as a direct measure of MALT1 protease activity in cells.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYLD, anti-BCL10, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with protein lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the extent of substrate cleavage.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway, a key downstream target of MALT1.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
MALT1 inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with MALT1 inhibitors for the desired duration.
-
Lyse the cells using the passive lysis buffer provided in the kit.
-
Add the Luciferase Assay Reagent II to measure the firefly luciferase activity (NF-κB reporter).
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity (internal control).
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of MALT1 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., OCI-Ly3, OCI-Ly10)
-
Matrigel (optional)
-
MALT1 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the MALT1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment and control groups.
References
- 1. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Malt1-IN-9: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Malt1-IN-9 must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential information on the proper disposal procedures, handling, and potential hazards associated with this potent MALT1 protease inhibitor.
Immediate Safety and Handling Protocols
This compound is classified as an acute oral toxicant and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety measures is paramount.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form to avoid dust and aerosol formation.[1][2]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An accessible safety shower and eyewash station must be available.[1][2]
Handling Precautions:
Spill and Exposure Procedures
In case of a spill:
-
Evacuate the area.
-
Wear full PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).
-
For solid spills, carefully collect the material to avoid dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.[2]
-
Prevent the spill from entering drains or water courses.[1][2]
In case of exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2]
-
Skin Contact: Rinse the affected area thoroughly with water and remove contaminated clothing. Call a physician.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison center or physician if you feel unwell.[1]
Proper Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste .
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate in a designated, clearly labeled, and sealed container.
-
Containerization: Use a compatible, leak-proof container for all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2]
-
Documentation: Maintain records of the disposal in accordance with institutional and local regulations.
Key Data and Properties
The following table summarizes the key information for this compound, based on data for closely related MALT1 inhibitors.
| Property | Data | Citation |
| Chemical Name | MALT1 paracaspase inhibitor 3 | [1] |
| CAS Number | 2088355-90-0 | [1] |
| Molecular Formula | C24H34BrFN6O4 | [1] |
| Molecular Weight | 569.476 | [1] |
| Appearance | Solid | [1][2] |
| Storage (Powder) | -20°C | [1][2] |
| Storage (in Solvent) | -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1][2] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
MALT1 Signaling Pathway and Inhibition
MALT1 is a key component of the CBM (CARMA1-BCL10-MALT1) signalosome, which plays a crucial role in NF-κB activation in lymphocytes.[3][4] this compound acts as a potent inhibitor of the MALT1 protease activity, thereby blocking downstream signaling.[5]
Caption: Inhibition of MALT1 by this compound blocks the NF-κB signaling pathway.
Experimental Workflow for Assessing MALT1 Inhibition
A common method to assess the efficacy of a MALT1 inhibitor like this compound involves treating lymphoma cell lines and observing the downstream effects on the NF-κB pathway.
Caption: A typical experimental workflow to evaluate the effects of this compound.
References
- 1. MALT1 paracaspase inhibitor 3|2088355-90-0|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Malt1-IN-9
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Malt1-IN-9, a potent MALT1 protease inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, supporting research and development in areas such as oncology and immunology.
Personal Protective Equipment (PPE) and Safety Precautions
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Specification and Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for integrity before use. |
| Skin and Body Protection | Impervious laboratory coat or gown | To protect skin and clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood. |
General Handling Precautions:
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions.
-
An accessible safety shower and eye wash station should be available.[1]
Operational and Disposal Plans
Storage:
-
Solid Form: Store at -20°C in a tightly sealed container.[1]
-
In Solvent: Store at -80°C in a tightly sealed container.[1]
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment.
-
For solid spills, carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.
-
Decontaminate the spill area and all equipment used for cleanup with a suitable solvent (e.g., alcohol) and wash the area thoroughly.
-
Prevent the spilled material from entering drains or waterways.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be considered hazardous and disposed of through a licensed waste disposal company.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following general procedures are based on methodologies used for other MALT1 inhibitors, such as MI-2 and Z-VRPR-FMK, and can be adapted for in vitro studies.
Preparation of Stock Solutions:
This compound is a potent MALT1 protease inhibitor with an IC50 of <500 nM in Raji MALT1-GloSensor cells. For in vitro experiments, it is common to prepare a concentrated stock solution in a suitable solvent.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10 mM or 20 mM) to minimize the volume of solvent added to the experimental system. |
| Storage | Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. |
General Protocol for In Vitro Cell-Based Assays:
-
Cell Culture: Culture the desired cell line (e.g., ABC-DLBCL cell lines like HBL-1 or TMD8) under standard conditions.
-
Cell Seeding: Seed the cells in appropriate multi-well plates at a density suitable for the specific assay (e.g., proliferation, apoptosis, or signaling pathway analysis).
-
Compound Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest dose of this compound).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Endpoint: Perform the desired assay to measure the biological effect of this compound. This could include:
-
Cell Viability/Proliferation Assays: Using reagents like MTS or performing cell counting.
-
Apoptosis Assays: Using methods such as Annexin V/PI staining followed by flow cytometry.
-
Western Blotting: To analyze the cleavage of MALT1 substrates (e.g., BCL10, CYLD, RelB) or the expression levels of downstream signaling proteins.
-
Reporter Assays: For measuring NF-κB activity.
-
Visualizing Key Biological Processes
MALT1 Signaling Pathway in NF-κB Activation:
The following diagram illustrates the central role of MALT1 in the canonical NF-κB signaling pathway, which is critical in lymphocyte activation and is often dysregulated in certain cancers.
Caption: MALT1 in the NF-κB signaling pathway.
Experimental Workflow for Testing this compound:
This diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
